molecular formula C8H9BrN2 B3296414 5-Bromo-2-(1-methylcyclopropyl)pyrimidine CAS No. 893567-25-4

5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Cat. No.: B3296414
CAS No.: 893567-25-4
M. Wt: 213.07 g/mol
InChI Key: HLPSPTHVXIXBJK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(1-methylcyclopropyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-methylcyclopropyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(1-methylcyclopropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-8(2-3-8)7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSPTHVXIXBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a key heterocyclic building block of significant interest in the field of drug discovery and development. Its structure, which combines a reactive brominated pyrimidine core with a strained 1-methylcyclopropyl moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for targeted therapies. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding sites of various kinases. The strategic placement of the bromine atom at the 5-position and the cyclopropyl group at the 2-position provides two distinct points for chemical modification, enabling the generation of diverse libraries of compounds for screening and optimization. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this important intermediate.

Physicochemical and Spectral Properties

Accurate characterization of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known physicochemical and spectral properties of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.

PropertyValueSource
CAS Number 893567-25-4[1][2]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.07 g/mol [1]
IUPAC Name 5-bromo-2-(1-methylcyclopropyl)pyrimidine[2]
Canonical SMILES CC1(C2=NC=C(Br)C=N2)CC1[2]
InChI Key HLPSPTHVXIXBJK-UHFFFAOYSA-N[2]

Note: Experimental data for properties such as melting point, boiling point, and detailed spectral analysis are not widely published in publicly accessible literature. The data presented is based on information from chemical suppliers and databases. Researchers should verify these properties on their own material.

Synthesis of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine: A Mechanistic Approach

The synthesis of 5-bromo-2-substituted pyrimidines can be efficiently achieved through a one-step condensation reaction. A general and scalable method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[3] This approach is advantageous due to its operational simplicity, safety, and cost-effectiveness, making it suitable for industrial-scale production.

General Synthetic Pathway

The core of the synthesis is the formation of the pyrimidine ring through the condensation of a 1,3-dicarbonyl equivalent (2-bromomalonaldehyde) with an amidine (1-methylcyclopropanecarboxamidine hydrochloride).

Caption: General synthetic route to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.

Detailed Experimental Protocol (Adapted from General Procedure)

The following protocol is adapted from a patented method for the synthesis of analogous 5-bromo-2-substituted pyrimidines and should be optimized for the specific substrate.[3]

Materials:

  • 2-Bromomalonaldehyde

  • 1-Methylcyclopropanecarboxamidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves (optional, for anhydrous conditions)

  • Dichloromethane

  • 5% Sodium Hydroxide solution

  • Saturated Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-bromomalonaldehyde (1.0 eq) to glacial acetic acid. Add 3A molecular sieves if stringent anhydrous conditions are desired.

  • Addition of Amidine: Heat the mixture to 80°C. Prepare a solution of 1-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) in glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to 100°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and allow it to stand for 2 hours to precipitate the crude product.

  • Purification: Filter the crude product and wash the filter cake with a small amount of ethanol. Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve. Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a protic solvent that facilitates the condensation reaction and keeps the amidine salt in solution.

  • Elevated Temperature: Provides the necessary activation energy for the cyclization and dehydration steps leading to the aromatic pyrimidine ring.

  • Aqueous Work-up and Base Wash: The initial addition of water precipitates the product from the acetic acid. The subsequent wash with sodium hydroxide neutralizes any remaining acetic acid and removes acidic impurities.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine lies in the reactivity of the C-Br bond, which is activated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This makes the 5-position susceptible to a variety of palladium-catalyzed cross-coupling reactions.

Key Transformations and Their Significance

Caption: Key cross-coupling reactions of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyrimidine with boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy for modulating the pharmacological activity and pharmacokinetic properties of kinase inhibitors.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position. This is particularly important in the synthesis of many kinase inhibitors, where an amino linkage at this position is crucial for binding to the hinge region of the kinase active site.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromopyrimidine and terminal alkynes. The resulting alkynylpyrimidines can serve as versatile intermediates for further transformations or as final products with unique electronic and steric properties.

The ability to perform these transformations selectively on the C-Br bond makes 5-Bromo-2-(1-methylcyclopropyl)pyrimidine a highly valuable scaffold for generating libraries of diverse compounds in the quest for novel and more effective targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a strategically important intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its well-defined reactivity, centered on the versatile C-Br bond, allows for the systematic and efficient construction of complex molecules with therapeutic potential. The synthetic methods outlined in this guide provide a robust foundation for its preparation, while the discussion of its reactivity highlights its value in modern drug discovery programs. As the demand for targeted therapies continues to grow, the importance of key building blocks like 5-Bromo-2-(1-methylcyclopropyl)pyrimidine in the synthetic chemist's toolbox is set to increase.

References

  • PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved March 6, 2026, from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-bromo-2-(1-methylcyclopropyl)pyrimidine-4-carboxylic acid. Retrieved March 6, 2026, from [Link]

  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved March 6, 2026, from [Link]

  • Google Patents. (1975). United States Patent (19).
  • European Patent Office. (1996). PYRIMIDINE COMPOUNDS - EP 0817773 B1. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved March 6, 2026, from [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved March 6, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Retrieved March 6, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved March 6, 2026, from [Link]

  • NIST. (n.d.). Pyrimidine, 5-bromo-. Retrieved March 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved March 6, 2026, from [Link]

  • SpectraBase. (n.d.). 5-bromo-2-methyl-4,6-pyrimidinediol. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of compounds (5) and (5′). Retrieved March 6, 2026, from [Link]

  • Eureka | Patsnap. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved March 6, 2026, from [Link]

  • S2J. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved March 6, 2026, from [Link]

  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
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  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved March 6, 2026, from [Link]

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Sources

Architecting Halogenated Pyrimidine Scaffolds: A Technical Guide to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS: 893567-25-4) represents a highly privileged scaffold[1][2]. By combining the hydrogen-bond accepting capability of a pyrimidine core with the steric and metabolic shielding of a 1-methylcyclopropyl group, this molecule serves as an ideal precursor for late-stage functionalization.

This whitepaper provides an in-depth analysis of its molecular weight, chemical formula, structural causality, and provides a self-validating synthetic protocol for its integration into drug development workflows.

Core Chemical Specifications

Understanding the precise molecular weight and formula is critical for stoichiometric precision during synthesis and accurate identification during mass spectrometry. The quantitative data for this scaffold is summarized below.

PropertyValueCausality / Significance
IUPAC Name 5-bromo-2-(1-methylcyclopropyl)pyrimidineStandardized nomenclature for structural identification.
CAS Number 893567-25-4Unique identifier for procurement and database querying[2].
Molecular Formula C₈H₉BrN₂Defines the exact atomic composition and isotopic distribution[2].
Molecular Weight 213.074 g/mol Average mass used for stoichiometric calculations in synthesis[2].
Exact Mass 211.995 DaTarget monoisotopic mass for HRMS validation[2].
SMILES CC1(C2=NC=C(Br)C=N2)CC1Computational string for in silico modeling and LogP prediction[1].

Structural & Mechanistic Rationale

The formula C₈H₉BrN₂ is not arbitrary; it is a highly engineered arrangement designed to solve specific challenges in medicinal chemistry.

  • The Pyrimidine Core (C₄H₂N₂): The two nitrogen atoms act as potent hydrogen bond acceptors, frequently utilized to interact with the hinge region of kinase targets.

  • The 1-Methylcyclopropyl Group (C₄H₇): Positioned at the C2-position, this group introduces essential

    
     character, which improves aqueous solubility compared to flat, fully aromatic systems. Mechanistically, the methyl group blocks the 
    
    
    
    -position of the cyclopropyl ring, preventing rapid cytochrome P450-mediated oxidation—a common metabolic liability in drug development.
  • The 5-Bromo Handle (Br): Bromine at the C5-position is electronically deactivated toward nucleophilic aromatic substitution (

    
    ) but is highly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonal reactivity allows chemists to build complex biaryl systems without side reactions at the C2-position.
    
Analytical Validation of the Formula

To validate the C₈H₉BrN₂ formula, High-Resolution Mass Spectrometry (HRMS) is employed. The exact mass of 211.995 Da corresponds to the monoisotopic mass containing


, 

,

, and

. Because bromine exists naturally as two isotopes (

and

) in a nearly 1:1 ratio, the mass spectrum will exhibit a diagnostic doublet.

G A Molecular Formula C8H9BrN2 B Exact Mass 211.995 Da A->B C Isotope 79Br (50.69%) [M+H]+ m/z ~213.00 B->C D Isotope 81Br (49.31%) [M+H]+ m/z ~215.00 B->D E Diagnostic 1:1 Doublet Validates Bromine Presence C->E D->E

Fig 1. Isotopic distribution logic validating the C8H9BrN2 formula via HRMS.

Self-Validating Synthetic Protocol: Regioselective Negishi Coupling

To synthesize this specific molecule, one must carefully control regioselectivity. The following protocol details the synthesis of 5-bromo-2-(1-methylcyclopropyl)pyrimidine via a Negishi cross-coupling approach, utilizing as the starting material.

Causality of Starting Material: The C–I bond at the 2-position has a significantly lower bond dissociation energy than the C–Br bond at the 5-position. This ensures that the Palladium(0) catalyst undergoes oxidative addition exclusively at the 2-position, preventing unwanted polymerization.

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, prepare a 0.5 M solution of (1-methylcyclopropyl)zinc(II) bromide (1.2 equiv) in anhydrous THF.

  • Causality: Organozinc reagents are highly moisture-sensitive. The inert atmosphere prevents the protonation of the zinc species, which would yield volatile 1-methylcyclopropane and destroy the stoichiometric balance required for the 213.074 g/mol target.

Step 2: Palladium-Catalyzed Coupling

  • Action: Add 5-bromo-2-iodopyrimidine (1.0 equiv) and the catalyst

    
     (0.05 equiv). Heat the mixture to 65 °C for 2 hours.
    
  • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, accelerating reductive elimination. The 65 °C temperature provides sufficient thermal energy to activate the C–I bond while remaining low enough to keep the C–Br bond intact.

Step 3: In-Process Control (IPC) via LC-MS

  • Action: Withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS.

  • Self-Validation: The reaction is validated to proceed only if the starting material mass is fully depleted and the product mass (

    
    m/z 213.00 and 215.00 doublet) is the dominant signal. If a mass of m/z 189 appears, it indicates a loss of regiocontrol (bis-coupling), and the batch must be aborted.
    

Step 4: Quench and Aqueous Workup

  • Action: Cool the reaction to 0 °C and quench dropwise with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x).
    
  • Causality:

    
     safely hydrolyzes unreacted organozinc without causing the precipitation of insoluble zinc hydroxides. This prevents the formation of intractable emulsions during the liquid-liquid extraction phase.
    

Step 5: Flash Chromatography

  • Action: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography using a Hexane/EtOAc gradient.

  • Causality: The highly lipophilic 1-methylcyclopropyl group ensures the target molecule elutes significantly faster than any polar, debrominated byproducts, ensuring >98% purity of the final C₈H₉BrN₂ product.

G Step1 1. Reagent Assembly 5-Bromo-2-iodopyrimidine + Organozinc Step2 2. Negishi Coupling Pd(dppf)Cl2, THF, 65°C Step1->Step2 IPC IPC: LC-MS Check for m/z 213/215 Doublet Step2->IPC Step3 3. Quench & Extract NH4Cl (aq) / EtOAc IPC->Step3 If >95% conversion Step4 4. Flash Chromatography Silica, Hexane/EtOAc Step3->Step4 Val Final Validation NMR & HRMS (MW 213.07) Step4->Val

Fig 2. Self-validating synthetic workflow for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.

Downstream Applications in Medicinal Chemistry

Once synthesized or procured, the 213.074 g/mol scaffold is rarely the final drug. Instead, drug development professionals utilize the 5-bromo position to append complex architectures.

For instance, reacting this scaffold via a Suzuki-Miyaura coupling with an aryl boronic acid typically adds ~100–150 Da to the molecular weight. Because the starting MW is exceptionally low (213.074 g/mol ), the resulting coupled product easily remains under the 500 Da limit dictated by Lipinski’s Rule of Five, ensuring optimal oral bioavailability.

Additionally, related derivatives such as (CAS: 1698237-50-1, MW: 257.08) are utilized when an amide coupling handle is required alongside the cross-coupling handle, further expanding the chemical space accessible from this core[3][4][5].

References

  • ChemSrc. "CAS 893567-25-4: 5-bromo-2-(1-methylcyclopropyl)pyrimidine Properties, Exact Mass, and Molecular Weight." ChemSrc Database. Available at:[Link]

Sources

The Strategic Role of the Cyclopropyl Group in Pyrimidine-Based Kinase Inhibitors: Structural, Thermodynamic, and Pharmacokinetic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based scaffolds are ubiquitous in targeted oncology and immunology, serving as the core hinge-binding motif in at least eight FDA-approved kinase inhibitors 1. However, achieving precise kinome selectivity and optimal pharmacokinetic (PK) profiles remains a significant challenge due to the highly conserved nature of the ATP-binding pocket 1. The strategic incorporation of the cyclopropyl group—a strained, three-membered carbocycle—has emerged as a transformative medicinal chemistry tool to overcome these hurdles [[2]](). This technical guide explores the structural, thermodynamic, and metabolic rationale for integrating cyclopropyl moieties into pyrimidine kinase inhibitors.

Physicochemical & Thermodynamic Rationale

Why do medicinal chemists frequently choose a cyclopropyl group over sterically similar aliphatic chains like an isopropyl or ethyl group? The causality lies in its unique quantum mechanical and thermodynamic properties 3.

  • Conformational Pre-organization (Entropy): The cyclopropyl ring is rigid and coplanar 2. When attached to a flexible pyrimidine exocyclic amine or the C5 position, it acts as a conformational constraint, locking the molecule into a bioactive conformation 3. This pre-organization reduces the entropic penalty (

    
    ) upon binding to the kinase active site, leading to a more favorable overall free energy of binding (
    
    
    
    ) 3.
  • Electronic Modulation & Hydrogen Bonding: The internal C-C bond angles of cyclopropane are highly strained (60°), resulting in bonds with enhanced

    
    -character and C-H bonds with increased 
    
    
    
    -character (approximately
    
    
    hybridized) [[2]](). This
    
    
    -like character alters the electronic environment of adjacent atoms. For instance, N-cyclopropyl substitution can confer improved hydrogen-bonding characteristics to directly substituted amide or amine NH groups, strengthening critical interactions with the kinase hinge region 4.
  • Metabolic Stability: The increased

    
    -character of the cyclopropyl C-H bonds makes them shorter (1.51 Å) and stronger than typical alkane C-H bonds 2. This higher bond dissociation energy renders the moiety significantly less susceptible to oxidative metabolism (e.g., N-dealkylation or aliphatic hydroxylation) by Cytochrome P450 (CYP) enzymes 3.
    
Table 1: Physicochemical Properties of Substituents
SubstituentHybridization CharacterRelative C-H Bond StrengthConformational FlexibilityCYP450 Liability
Ethyl

StandardHigh (Rotatable)High (

-hydroxylation)
Isopropyl

StandardMediumHigh
Cyclopropyl

(strained)
High (Shorter bonds)Rigid (Locked)Low (Resistant)

Structural Biology and Binding Modes

In the context of pyrimidine-2,4-diamines, the core heterocycle typically forms bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu83 in CDK2 or Cys106 in CDK9) 5. The positioning of a cyclopropyl group dictates its specific mechanistic role:

  • C5-Substitution: A cyclopropyl group at the C5 position of the pyrimidine ring often projects into the gatekeeper pocket or the adjacent hydrophobic sub-pocket. Its compact, rigid nature allows it to fill these small cavities perfectly without introducing steric clashes, thereby enhancing selectivity against off-target kinases 6.

  • N-Substitution (Exocyclic Amines): Cycloalkyl rings at exocyclic nitrogens (e.g., N7 in fused systems or N4 in diamines) often mimic the ribose moiety of ATP, binding efficiently into the ribose pocket 7.

G Pyrimidine Pyrimidine Core Hinge Hinge Region (e.g., Leu83/Cys106) Pyrimidine->Hinge Bidentate H-Bonds Cyclopropyl Cyclopropyl Motif Pyrimidine->Cyclopropyl C5 or N-linked Ribose Hydrophobic Pocket (Gatekeeper/Ribose) Cyclopropyl->Ribose Shape Complementarity (Van der Waals) CYP CYP450 Enzymes Cyclopropyl->CYP Metabolic Resistance (Strong C-H Bonds)

Caption: Conceptual interaction map of a cyclopropyl-substituted pyrimidine inhibitor within the kinase pocket.

Structure-Activity Relationship (SAR) Case Studies

The empirical impact of cyclopropyl substitution is best illustrated through targeted SAR campaigns.

  • Case Study 1: p38

    
     MAP Kinase Inhibitors (BMS-582949) 
    During the optimization of pyrrolo[1,2-f][1,2,4]triazine-based p38
    
    
    
    inhibitors (a fused pyrimidine bioisostere), researchers discovered that replacing an N-methoxy group with an N-cyclopropyl group was transformative 4. The
    
    
    character of the cyclopropyl group improved the H-bonding of the adjacent amide NH 4. The resulting clinical candidate, BMS-582949, displayed a superior pharmacokinetic profile and higher in vivo efficacy in inflammatory models compared to its alkyl counterparts 4.
  • Case Study 2: TBK1/IKK

    
     Kinase Selectivity 
    The pyrimidine core is notorious for poor kinome-wide selectivity because the hinge-binding motif is accommodated by many human kinases 1. In the development of TBK1/IKK
    
    
    
    inhibitors starting from the promiscuous inhibitor BX795, the introduction of a cyclopropyl group at the C5 position of the 2,4-diaminopyrimidine core dramatically improved kinase selectivity and drug-like properties 6.
Table 2: Impact of Cyclopropyl Substitution on Kinase Inhibitors
Scaffold / DrugTarget KinaseStructural ModificationPrimary Benefit Observed
BX795 Analog TBK1 / IKK

C5-H

C5-Cyclopropyl
Enhanced kinome selectivity; reduced off-target binding [[6]]()
BMS-582949 p38

MAP Kinase
N-Methoxy

N-Cyclopropyl
Improved H-bonding of adjacent NH; superior in vivo PK [[4]]()
Pyrimidine-2,4-diamine CDK2 / CDK9Alkyl

Cyclopropyl at N4
Modulation of potency and steric fit in the ribose pocket 5

Experimental Workflows & Methodologies

To validate the effects of cyclopropyl substitution, a robust, self-validating experimental pipeline is required. The following protocols outline the synthesis and metabolic profiling required to justify the inclusion of a cyclopropyl moiety.

Workflow Synth 1. Chemical Synthesis Suzuki-Miyaura Coupling of Cyclopropyl Boronic Acid Kinase 2. Kinase Profiling Radiometric ATP Assay (IC50 Determination) Synth->Kinase Metab 3. ADME/PK Profiling Human Liver Microsomes (CYP450 Stability) Kinase->Metab Cryst 4. Structural Biology X-ray Crystallography (Binding Mode Validation) Metab->Cryst Cryst->Synth SAR Feedback Loop

Caption: Iterative structure-activity relationship (SAR) workflow for optimizing cyclopropyl-pyrimidine kinase inhibitors.

Protocol 1: Synthesis of C5-Cyclopropyl Pyrimidine-2,4-diamines via Suzuki-Miyaura Coupling

Causality: Traditional cross-coupling with


 carbons is notoriously difficult due to rapid 

-hydride elimination. However, the lack of

-hydrogens in the rigid cyclopropyl ring, combined with its

-like character, makes cyclopropylboronic acid an excellent, stable coupling partner.
  • Reaction Setup: Under an inert argon atmosphere, dissolve the 5-bromo-pyrimidine-2,4-diamine precursor (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a degassed mixture of Toluene/Water (3:1 v/v).

  • Catalyst Addition: Add

    
     (0.05 eq) as the catalyst and Potassium Phosphate (
    
    
    
    , 3.0 eq) as the base. The bulky dppf ligand facilitates reductive elimination while preventing catalyst deactivation.
  • Heating: Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure C5-cyclopropyl pyrimidine derivative.

Protocol 2: In Vitro CYP450 Metabolic Stability Profiling (Human Liver Microsomes)

Causality: To empirically prove that the cyclopropyl group resists CYP-mediated oxidation compared to an isopropyl control, a microsomal stability assay must be performed utilizing proper NADPH-regenerating systems and internal standards to ensure the degradation observed is strictly CYP-dependent.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1

    
    M) in the buffer. Include Verapamil as a high-clearance positive control.
    
  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50

    
    L aliquot from the incubation mixture into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion

The cyclopropyl group is far more than a simple steric filler. Its unique amalgamation of high bond dissociation energy, rigid planarity, and


-like electronic properties makes it an indispensable tool for optimizing pyrimidine-based kinase inhibitors. By strategically placing this motif at the C5 or exocyclic nitrogen positions, drug developers can simultaneously enhance kinome selectivity, lock molecules into bioactive conformations, and drastically improve metabolic half-lives.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases Source: Discovery - the University of Dundee Research Portal URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: PMC (PubMed Central) URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL:[Link]

  • Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases Source: Penn State Research Database URL:[Link]

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

The 1-Methylcyclopropyl Moiety: A Strategic Bioisostere for tert-Butyl Replacement in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Paradigm Shift

In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently rely on bulky, lipophilic groups to occupy hydrophobic pockets within target proteins. Historically, the tert-butyl group has been the gold standard for this purpose. However, its nine equivalent sp³ C–H bonds present a significant metabolic liability, serving as prime targets for rapid oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP450) enzymes[1].

To circumvent this rapid in vivo clearance without sacrificing the necessary steric bulk, the 1-methylcyclopropyl moiety has emerged as a premier bioisosteric replacement[2]. By fusing the spatial volume of a tert-butyl or isopropyl group with the unique geometric and electronic properties of a cyclopropane ring, this moiety fundamentally alters the metabolic landscape of lead compounds[3]. This technical guide explores the mechanistic rationale, field-proven case studies, and validated synthetic protocols for incorporating the 1-methylcyclopropyl group into modern drug scaffolds.

Physicochemical & Mechanistic Rationale

The success of the 1-methylcyclopropyl group lies in the fundamental physics of its chemical bonds. Replacing an acyclic tert-butyl group with a 1-methylcyclopropyl ring introduces several critical advantages:

A. Electronic Effects and Metabolic Stability

The cyclopropane ring is highly strained, forcing the internal C–C bonds to adopt bent "banana" bonds with enhanced p-character. Consequently, the external C–H bonds on the cyclopropyl ring possess significantly higher s-character (~33%, approaching sp² hybridization) compared to standard sp³ alkanes[4].

  • Causality: The increased s-character shortens the C–H bonds and drastically increases their Bond Dissociation Energy (BDE). This higher energy threshold makes hydrogen abstraction by CYP450 enzymes mechanistically unfavorable, effectively shutting down a major pathway of oxidative clearance[1].

B. Steric Shielding and Conformational Rigidity

While the 1-methylcyclopropyl group provides a van der Waals volume comparable to tert-butyl, its cyclic nature locks the conformation.

  • Causality: This rigidity reduces the entropic penalty upon binding to the target receptor[3]. Furthermore, the methyl group projecting from the alpha-carbon provides targeted steric shielding to adjacent functional groups (e.g., protecting an adjacent amide or ether from enzymatic hydrolysis)[5].

C. Lipophilicity Modulation

The 1-methylcyclopropyl group generally exhibits a slightly lower lipophilicity (logP) contribution than a tert-butyl group. This subtle reduction can improve the aqueous solubility of the drug candidate—a critical parameter for oral bioavailability[6].

Data Presentation: Comparative Physicochemical Profiling
Physicochemical Propertytert-ButylIsopropyl1-Methylcyclopropyl
Approx. Volume (ų) 443239
C–H Bond Hybridization Pure sp³Pure sp³sp²-like (ring C–H)
Metabolic Liability High (CYP450 oxidation)ModerateLow (High BDE)
Conformational Flexibility Free rotationFree rotationRigid ring system
Aqueous Solubility Impact PoorModerateFavorable

Case Studies in Target Optimization

The strategic application of the 1-methylcyclopropyl bioisostere has rescued numerous drug discovery programs from PK failures.

Case Study 1: Pim-1/2 Kinase Inhibitors (Hematological Malignancies)

During the structure-guided optimization of quinazolinone-pyrrolodihydropyrrolone analogs, researchers identified that standard hydrophobic substituents led to poor solubility and rapid clearance. By incorporating a 1-methylcyclopropyl group (yielding Compound 28), the moiety projected perfectly into the solvent-exposed region of the Pim-1 kinase active site[5].

  • Outcome: The unique structural characteristics stabilized the binding conformation, resulting in a potent pan-Pim inhibitor with improved drug-like properties. Daily dosing resulted in 33% tumor regression in mouse xenograft models[6].

Case Study 2: HCV NS3/4A Protease Inhibitors

In the design of macrocyclic inhibitors targeting drug-resistant Hepatitis C Virus (HCV) variants, the P4 capping group plays a critical role. Replacing standard acyclic alkyl groups with a 1-methylcyclopropyl moiety maintained equipotent antiviral activity against wild-type HCV and the challenging D168A variant[7].

  • Outcome: The rigidity of the cyclopropyl ring minimized the conformational adaptation required by the mutated protease, preserving binding affinity[7].

Case Study 3: CCR6 Antagonists (Autoimmune Diseases)

In the development of squaramide-based CCR6 antagonists, researchers replaced a 1-methylcyclopentane ring with smaller homologues, including 1-methylcyclopropyl (Compound 18s).

  • Outcome: This specific bioisosteric replacement significantly altered the pharmacological profile, driving greater inhibition of CXCR2-mediated neutrophil chemotaxis and highlighting the moiety's utility in fine-tuning receptor selectivity[8].

Logical Workflows and Visualizations

To systematically apply this bioisostere, medicinal chemists should follow a structured decision-making process when metabolic liabilities are detected.

BioisostereLogic A Identify Metabolic Liability (e.g., tert-butyl group) B Analyze CYP450 Oxidation Sites A->B High in vivo clearance C Bioisosteric Replacement: 1-Methylcyclopropyl B->C Target sp³ C-H bonds D Evaluate Physicochemical Properties (logP, Clearance) C->D Synthesize analog D->C Iterative structural tuning E Optimized Lead Compound (Improved PK/PD) D->E Desired profile achieved

Caption: Logical workflow for bioisosteric replacement of metabolically labile groups.

Synthetic Methodologies & Self-Validating Protocols

Installing the 1-methylcyclopropyl group requires specific synthetic strategies, as direct nucleophilic substitution (S_NAr) using 1-methylcyclopropanol is highly restricted to heavily deactivated arenes[4]. Below are two validated protocols.

Protocol A: Synthesis of 1-Methylcyclopropyl Aryl Ethers via Alkenylation-Cyclopropanation

This two-step sequence circumvents the limitations of direct coupling by first installing an isopropenyl group, followed by a highly controlled Simmons-Smith cyclopropanation[4].

Step 1: Transisopropenylation of Phenols

  • Reagents: Phenol starting material (1.0 eq), isopropenyl acetate (5.0 eq), organocatalyst (e.g., specific acid catalyst, 0.1 eq).

  • Causality: Traditional isopropenyl ether synthesis suffers from harsh conditions. Organocatalytic transisopropenylation allows for broad functional group tolerance.

  • Execution: Stir the mixture in a sealed tube at 80 °C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the phenol mass disappears and the corresponding isopropenyl ether mass[M+40] appears.

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Isopropenyl ether (1.0 eq), Diethylzinc (Et₂Zn, 1.0 M in hexanes, 3.0 eq), Diiodomethane (CH₂I₂, 3.0 eq), anhydrous DCM.

  • Causality: Et₂Zn and CH₂I₂ react to form the highly reactive zinc carbenoid intermediate (IZnCH₂I). The enhanced electrophilicity of this carbenoid is required to cyclopropanate the electron-rich enol ether[4].

  • Execution: Cool the solution of the isopropenyl ether in DCM to 0 °C under N₂. Slowly add Et₂Zn, followed by dropwise addition of CH₂I₂. Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation: Quench with saturated NH₄Cl. Extract and analyze the crude mixture via ¹H NMR. Successful cyclopropanation is validated by the appearance of distinct upfield multiplets (0.5–1.0 ppm) corresponding to the cyclopropyl CH₂ protons.

SyntheticWorkflow A Phenol / Aryl Halide Starting Material B Alkenylation (Isopropenyl ether) A->B Step 1: Transisopropenylation C Simmons-Smith Cyclopropanation B->C Step 2: Et₂Zn, CH₂I₂ D 1-Methylcyclopropyl Aryl Ether C->D Purification & Validation

Caption: Two-step alkenylation-cyclopropanation sequence for 1-methylcyclopropyl aryl ethers.

Protocol B: S_NAr Incorporation of 1-Methylcyclopropylamine

For heteroaryl scaffolds (e.g., quinazolinones), direct amination is the preferred route[6].

  • Reagents: Heteroaryl chloride (1.0 eq), 1-methylcyclopropylamine hydrochloride (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), NMP.

  • Causality: The alpha-tertiary center of 1-methylcyclopropylamine is highly sterically hindered. Standard room-temperature S_NAr will fail. Elevated temperatures or microwave irradiation are required to overcome the activation energy barrier[5].

  • Execution: Irradiate the mixture in a microwave reactor at 150 °C for 45 minutes.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The highly polar amine will be consumed, yielding a distinct, less polar product spot.

Conclusion

The 1-methylcyclopropyl moiety represents a triumph of rational drug design. By leveraging the unique hybridization of the cyclopropane ring, medicinal chemists can systematically replace metabolically vulnerable tert-butyl groups. This bioisosteric swap preserves the critical steric volume required for target engagement while fortifying the molecule against CYP450-mediated degradation, ultimately accelerating the transition of drug candidates from preclinical models to the clinic.

References

1.2 2. 3.1 4.6 5. 6.8 7.5 8. 3

Sources

Metabolic Stability of the 2-(1-Methylcyclopropyl)pyrimidine Scaffold: A Strategic Bioisosteric Approach in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as achieving high target affinity. The 2-(1-methylcyclopropyl)pyrimidine scaffold has emerged as a highly privileged motif, particularly in the design of kinase inhibitors[1]. By strategically combining the electron-deficient pyrimidine core with the unique steric and electronic properties of the 1-methylcyclopropyl group, drug development professionals can overcome severe metabolic liabilities, such as rapid cytochrome P450 (CYP450) oxidation and aldehyde oxidase (AO) clearance[2]. This technical guide explores the causality behind these physicochemical improvements and provides self-validating experimental workflows for profiling metabolic stability.

Mechanistic Rationale: The "Magic Methyl" and Cyclopropyl Synergy

The tert-butyl group is a classic hydrophobic moiety used to fill lipophilic pockets in target proteins. However, its sp3-hybridized primary methyl groups are highly susceptible to hydrogen abstraction and subsequent hydroxylation by CYP450 enzymes[3].

4 introduces several critical mechanistic advantages[4]:

  • Increased C–H Bond Dissociation Energy (BDE): The carbon atoms in a cyclopropane ring possess higher s-character (approximately sp²·²) compared to standard sp³ alkanes. This significantly increases the BDE of the ring C–H bonds, rendering them highly resistant to oxidative insertion by the CYP450 heme iron[4].

  • Steric Shielding: The addition of the "magic methyl" at the 1-position of the cyclopropyl ring prevents oxidative ring cleavage (a known liability of unsubstituted cyclopropanes) by sterically blocking enzymatic access to the tertiary carbon[4].

  • Lower Lipophilicity (LogD): The cyclopropyl ring reduces the overall lipophilicity of the molecule compared to an acyclic tert-butyl group, which directly correlates with reduced non-specific binding and lower intrinsic clearance (

    
    )[5].
    

When this group is attached to the 2-position of a pyrimidine ring, the electron-withdrawing nature of the heterocycle further deactivates the adjacent cyclopropyl group toward electrophilic attack, creating a highly robust metabolic shield[6].

G A tert-Butyl Group (High LogD, Labile) B CYP450 Oxidation (Hydroxylation) A->B Susceptible C Rapid Clearance (Short Half-life) B->C D 1-Methylcyclopropyl (Bioisostere) E High C-H BDE & Steric Shielding D->E Structural Shift F Metabolic Stability (Prolonged Half-life) E->F Blocks Oxidation

Caption: Logical mechanism of replacing tert-butyl with 1-methylcyclopropyl to prevent CYP450 oxidation.

Case Studies in Drug Discovery

The utility of the 2-(1-methylcyclopropyl)pyrimidine (or related azaquinazoline) scaffold is best illustrated through recent clinical candidate optimizations.

PIM-1/2 Kinase Inhibitors

In the development of pan-PIM kinase inhibitors for hematological malignancies, early leads containing piperidine or unsubstituted cyclohexyl rings suffered from poor metabolic stability and high clearance[5]. By 7 (e.g., in compound 28), researchers significantly improved the metabolic half-life while maintaining critical hydrogen-bonding interactions with the kinase hinge region (Lys67)[7]. The rigid geometry of the cyclopropane ring perfectly matched the hydrophobic sub-pocket without incurring the lipophilic penalty of larger alkyl groups[1].

IRAK4 Inhibitors

During the optimization of a 5-azaquinazoline series of IRAK4 inhibitors, researchers encountered severe aldehyde oxidase (AO) liability, leading to rapid in vivo clearance[2]. By expanding the C2 position with a 1-methylcyclopropyl ether/amino derivative, the team successfully sterically hindered the site of AO metabolism. This structural modification yielded compound 35, which demonstrated exquisite target selectivity and synergistic in vitro activity against mutant ABC-DLBCL[8].

Data Presentation: Comparative Properties

Propertytert-Butyl Moiety1-Methylcyclopropyl MoietyImpact on Drug Design
Lipophilicity (LogD) HigherLowerImproved aqueous solubility and reduced non-specific binding.
CYP450 Vulnerability High (Primary methyls)Low (High C–H BDE)Extended in vivo half-life and reduced intrinsic clearance.
Aldehyde Oxidase Liability ModerateLow (Steric block)Prevents rapid non-CYP mediated hepatic clearance.
Steric Volume ~44 ų~40 ųRetains optimal fit within hydrophobic target pockets.

Experimental Protocols: Self-Validating Metabolic Stability Workflow

To accurately quantify the metabolic stability of 2-(1-methylcyclopropyl)pyrimidine derivatives, a robust, self-validating in vitro assay using Human Liver Microsomes (HLM) is required. The following protocol ensures data integrity by incorporating causality-driven controls.

Step-by-Step Methodology: HLM Intrinsic Clearance ( ) Assay
  • Preparation of Microsomal Matrix: Thaw HLM on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the test compound (the pyrimidine derivative) into the matrix to achieve a final concentration of 1 µM. Causality Note: Keeping the concentration low (≤1 µM) ensures the reaction operates under linear, first-order kinetics (well below the expected

    
    ).
    
  • Control Validation: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the enzymatic viability of the microsomes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Aliquoting: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Protein Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: The cold organic solvent instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact second and preventing artificial degradation.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the half-life (

    
    ) from the slope of the natural log of remaining compound versus time. Derive the intrinsic clearance (
    
    
    
    ) using the formula:
    
    
    .

Workflow cluster_0 Self-Validating Metabolic Stability Profiling N1 1. Matrix Preparation (HLM + Buffer + MgCl2) N2 2. Compound & Control Spiking (Test Cpd, Verapamil, Warfarin) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH at 37°C) N2->N3 N4 4. Time-Course Aliquoting (0, 5, 15, 30, 45, 60 min) N3->N4 N5 5. Enzymatic Quenching (Ice-cold ACN + Internal Standard) N4->N5 N6 6. LC-MS/MS MRM Analysis (Quantify Parent Disappearance) N5->N6

Caption: Step-by-step experimental workflow for evaluating microsomal intrinsic clearance (CL_int).

Conclusion

The integration of the 2-(1-methylcyclopropyl)pyrimidine scaffold represents a masterclass in structure-based drug design. By understanding the causality between molecular topology and enzymatic degradation, researchers can utilize this bioisostere to systematically eliminate CYP450 and AO liabilities. The resulting compounds exhibit superior metabolic stability, prolonged in vivo half-lives, and sustained target engagement, ultimately accelerating the path from discovery to clinical viability.

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Scholaris. Available at:9

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. NIH. Available at: 6

  • Buy (1-Methylcyclopropyl)hydrazine. EvitaChem. Available at: 4

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)... ACS Publications. Available at: 5

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. NIH. Available at: 2

  • 2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor... NIH. Available at: 1

  • Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one... ACS Publications. Available at: 7

  • 6TI8: IRAK4 IN COMPLEX WITH inhibitor. RCSB PDB. Available at: 8

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The incorporation of the 1-methylcyclopropyl motif at the C2 position of a pyrimidine ring is a sophisticated strategy in modern drug design. This functional group serves as a lipophilic, metabolically stable bioisostere. The quaternary carbon of the 1-methylcyclopropyl group effectively blocks metabolic soft spots (such as CYP450-mediated oxidation) that typically plague standard alkyl or benzylic positions, while the rigid cyclopropyl ring maintains a low topological polar surface area (TPSA).

Functionalizing this scaffold via the Suzuki-Miyaura cross-coupling of 5-bromo-2-(1-methylcyclopropyl)pyrimidine requires a deep understanding of the substrate's electronic properties.

The Kinetic Bottleneck: Oxidative Addition vs. Transmetalation

The pyrimidine core is highly electron-deficient due to the two electronegative nitrogen atoms. This significantly lowers the energy of the C–Br σ* orbital, making the oxidative addition of the Pd(0) catalyst to the C–Br bond exceptionally fast compared to standard aryl bromides .

However, this rapid oxidative addition shifts the rate-determining step to transmetalation . The resulting Pd(II)–aryl intermediate is electron-poor, which inherently slows down the transfer of the aryl group from the boronic acid . If transmetalation is delayed, the long-lived Pd(II) species becomes highly susceptible to hydrodehalogenation (debromination) . In this side reaction, the palladium abstracts a hydride from the solvent (e.g., ethanol) or the phosphine ligand, yielding the undesired, unfunctionalized 2-(1-methylcyclopropyl)pyrimidine.

To force the catalytic cycle forward and suppress debromination, the formation of a highly reactive, electron-rich boronate complex [Ar-B(OH)3]- is mandatory. This dictates the strict requirement for an aqueous-organic biphasic solvent system and a competent inorganic base.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_Ox Pd(II) Intermediate [Ar-Pd-Br]L2 Pd0->PdII_Ox Oxidative Addition (Fast) PdII_Trans Pd(II) Intermediate [Ar-Pd-Ar']L2 PdII_Ox->PdII_Trans Transmetalation (Rate-Determining) PdII_Trans->Pd0 Reductive Elimination Product Coupled Product 5-Aryl-2-(1-methylcyclopropyl)pyrimidine PdII_Trans->Product Substrate Substrate 5-Bromo-2-(1-methylcyclopropyl)pyrimidine Substrate->PdII_Ox Boronic Activated Boronate [Ar'-B(OH)3]- Boronic->PdII_Trans

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the kinetics of 5-bromopyrimidine coupling.

Reaction Optimization & Quantitative Data

The selection of the catalyst, base, and solvent must be treated as an interconnected system. Based on established literature for 5-bromopyrimidine derivatives , the following matrix summarizes the expected outcomes of various reaction conditions.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Expected YieldMechanistic Rationale & Application
Pd(dppf)Cl₂ K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (5:1)80–90>85% Optimal General Condition: The bidentate dppf ligand stabilizes the Pd(II) intermediate against degradation. The biphasic system ensures base solubility and rapid boronate formation, outcompeting debromination.
Pd(PPh₃)₄ Na₂CO₃ (2.0 eq)Toluene / EtOH / H₂O80–10060–75% Standard / Historical: Effective for sterically unhindered boronic acids. Caution: The presence of EtOH can act as a hydride source, increasing the risk of hydrodehalogenation if transmetalation is slow.
Pd(OAc)₂ / SPhos K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)100>90% For Bulky/Deactivated Partners: The electron-rich, bulky SPhos ligand accelerates transmetalation of sterically hindered ortho-substituted aryl boronic acids.

Detailed Experimental Protocol: Biphasic Pd(dppf)Cl₂ System

This protocol is designed as a self-validating system , incorporating specific hold points for In-Process Control (IPC) to ensure scientific integrity and high yields .

Materials Required:
  • 5-bromo-2-(1-methylcyclopropyl)pyrimidine (1.0 equivalent, limiting reagent)

  • Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Deionized Water (Ratio 5:1 v/v)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-2-(1-methylcyclopropyl)pyrimidine (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Degassing (Critical Step): Add the 1,4-Dioxane and Water (5:1 ratio). Before adding the catalyst, sparge the heterogeneous mixture with dry Nitrogen or Argon gas for a minimum of 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) oxides and promote homocoupling of the boronic acid.

  • Catalyst Addition: Briefly open the system under a positive pressure of inert gas and add Pd(dppf)Cl₂ (5 mol%). Seal the vessel.

  • Thermal Activation: Heat the reaction mixture to 85 °C using an oil bath or heating block. Ensure vigorous stirring (≥800 rpm) to maximize the interfacial surface area between the organic and aqueous phases.

  • In-Process Control (IPC): After 2 hours, sample the organic layer. Dilute with LC-MS grade acetonitrile and analyze via LC-MS or TLC.

    • Validation Check: The reaction should show >95% consumption of the bromopyrimidine. If unreacted starting material remains, see the troubleshooting workflow below.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water. Partition the layers and extract the aqueous phase twice with EtOAc.

  • Palladium Scavenging: To the combined organic layers, add a palladium scavenger (e.g., SiliaMetS® Thiol or activated charcoal) and stir for 30 minutes to remove residual heavy metals. Filter through a pad of Celite.

  • Isolation: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Self-Validating Workflows

When scaling up or applying this protocol to highly deactivated boronic acids, researchers may encounter stalled reactions or side-product formation. The following decision tree provides a systematic approach to resolving these issues.

Workflow Start 1. Reaction Setup Degassed Dioxane/H2O, Pd(dppf)Cl2, Base Monitor 2. In-Process Control (IPC) LC-MS at 2 Hours Start->Monitor Decision Conversion > 95%? Monitor->Decision Workup 3. Workup & Purification Pd Scavenging & Chromatography Decision->Workup Yes Troubleshoot Hydrodehalogenation Detected? Decision->Troubleshoot No Fix1 Stalled Reaction: Add 0.5 eq Boronic Acid + Base Troubleshoot->Fix1 No (Stalled) Fix2 Debromination Occurring: Remove Alcohols, Switch to Dioxane Troubleshoot->Fix2 Yes (Debromination) Fix1->Monitor Fix2->Start

Figure 2: Self-validating experimental workflow and rapid troubleshooting decision tree.

Key Diagnostic Indicators:
  • Protodeboronation: If the LC-MS shows complete consumption of the boronic acid but the bromopyrimidine remains intact, the boronic acid is undergoing protodeboronation (cleavage of the C–B bond). Solution: Switch to a more stable boronate pinacol ester or add the boronic acid in portions.

  • Hydrodehalogenation (Debromination): If the LC-MS reveals a mass corresponding to [M-Br+H], the pyrimidine has been reduced. Solution: Strictly avoid alcoholic solvents (ethanol, methanol). Ensure the base is fully solubilized to accelerate transmetalation.

References

  • Google Patents. "US20080293743A1 - Novel Hydantoin Derivatives as Metalloproteinase Inhibitors.
  • Google Patents. "WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof.

palladium-catalyzed cross-coupling of 5-bromo-pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyrimidines

Part 1: Executive Summary & Strategic Analysis

The pyrimidine scaffold is a "privileged structure" in modern drug discovery, serving as the core for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. While the 2-, 4-, and 6-positions are naturally electrophilic and susceptible to Nucleophilic Aromatic Substitution (


), the 5-position  is electronically distinct. It resembles a deactivated benzene ring, making it resistant to 

but highly suitable for Palladium-catalyzed cross-coupling.

The Core Challenge: Functionalizing the 5-position of 5-bromopyrimidine requires navigating a delicate balance.[1][2] The electron-deficient nature of the ring can lead to:

  • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Competitive Reactivity: In substrates like 5-bromo-2-chloropyrimidine, chemoselectivity between the C5-Br and C2-Cl bonds is critical.[1][2]

  • Hydrolytic Instability: The ring is prone to hydrolysis under harsh basic conditions.

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura , Buchwald-Hartwig , and Negishi couplings.

Part 2: Mechanistic Grounding & Reactivity Matrix

Chemoselectivity Profile: 5-Br vs. 2-Cl

A common starting material is 5-bromo-2-chloropyrimidine .[1][2][3][4] Understanding the reactivity order is paramount for designing sequential functionalization strategies.

FeatureC5-Bromine (5-Br)C2-Chlorine (2-Cl)
Electronic State "Aromatic-like" (Deactivated)Highly Electron Deficient (

to two Nitrogens)
Pd-Oxidative Addition Fast (Lower Bond Dissociation Energy)Slow (Stronger C-Cl bond)

Susceptibility
Very LowVery High
Strategic Use First point of cross-couplingLate-stage nucleophilic displacement

Key Insight: Under standard Pd-catalyzed conditions (mild temperature, non-bulky ligands), oxidative addition occurs preferentially at C5-Br . This allows for the installation of a carbon framework at C5 while preserving the C2-Cl handle for subsequent amination via


.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of aryl/heteroaryl boronic acids at C5 while preserving a C2-Cl handle.

Materials:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[5]

  • Catalyst:

    
     (5 mol%) — Chosen for mildness; avoids activating C2-Cl.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with DME and 2.0 M

    
    . Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Assembly: Add 5-bromo-2-chloropyrimidine, boronic acid, and

    
     under a counter-flow of Argon.
    
  • Reaction: Seal the vial and heat to 80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition at the C2-Cl position.

  • Monitoring: Check LC-MS at 2 hours. Look for the consumption of bromide.[5] If C2-coupling products appear (M+Ar+Ar), reduce temperature to 65°C.

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Validation Data:

Substrate Boronic Acid Yield (Isolated) Selectivity (C5:C2)
5-Br-2-Cl-pyrimidine Phenyl-B(OH)2 88% >95:1
5-Br-2-Cl-pyrimidine 4-F-Phenyl-B(OH)2 85% >95:1

| 5-Br-2-Cl-pyrimidine | 3-Pyridyl-B(OH)2 | 72% | 90:10 |

Protocol B: Buchwald-Hartwig Amination (C-N Formation)

Objective: Installing amine fragments at C5.[5] This is challenging due to the electron-poor ring making reductive elimination difficult.

Materials:

  • Substrate: 5-Bromopyrimidine derivative[1][2][3][4][5][6]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

    • Rationale: These bulky, electron-rich ligands facilitate oxidative addition and prevent N-coordination of the substrate to the metal center.

  • Base:

    
     (1.0 M in THF, 2.2 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous Dioxane or Toluene[4][7]

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven (120°C) for >2 hours. Moisture kills this reaction.

  • Catalyst Loading: In a glovebox or under strict Schlenk conditions, add the Pd G3 precatalyst and substrate to the vial.

  • Base Addition:

    • If using LiHMDS: Add dropwise at RT after solvent addition.

    • If using

      
      : Add as a solid with the catalyst.
      
  • Reaction: Heat to 100°C for 4-16 hours.

  • Troubleshooting: If conversion is low, add 2 mol% of free ligand (BrettPhos/RuPhos) to extend catalyst life.

Protocol C: Negishi Alkylation (C-C sp3 Formation)

Objective: Introducing alkyl chains (e.g., Methyl, Ethyl, Isopropyl) at C5. Superior to Suzuki for alkyl-halide coupling.

Materials:

  • Substrate: 5-Bromopyrimidine[1][2][3][4][5][6]

  • Zinc Reagent: Alkyl-ZnBr (0.5 M in THF, 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: THF (Anhydrous)[4]

Step-by-Step Workflow:

  • Activation: Place 5-bromopyrimidine and catalyst in a dry vial under Argon. Add THF.

  • Reagent Addition: Add the Alkyl-ZnBr solution dropwise at Room Temperature (RT).

    • Exotherm Warning: The reaction can be exothermic. Cool to 0°C if scaling >1g.

  • Heating: Stir at 60°C for 4 hours.

  • Quench: Carefully quench with saturated

    
     solution. (Caution: Gas evolution).
    

Part 4: Visualization & Logic Pathways

Figure 1: Decision Logic for Ligand Selection

Caption: A strategic decision tree for selecting the optimal ligand/catalyst system based on the coupling partner and substrate constraints.

LigandSelection Start Start: 5-Bromo-Pyrimidine Coupling PartnerType Identify Coupling Partner Start->PartnerType Boronic Aryl/Heteroaryl Boronic Acid (Suzuki) PartnerType->Boronic Amine Primary/Secondary Amine (Buchwald) PartnerType->Amine Alkyl Alkyl Zinc/Boron (Negishi/Suzuki) PartnerType->Alkyl SimpleSuzuki Standard Substrate? Boronic->SimpleSuzuki PrimAmine Primary Amine Amine->PrimAmine SecAmine Secondary Amine Amine->SecAmine NegishiCat Use Pd(dppf)Cl2 (Robust for Zn) Alkyl->NegishiCat ComplexSuzuki Steric Hindrance or Unstable Boronic Acid? SimpleSuzuki->ComplexSuzuki No PdPPh3 Use Pd(PPh3)4 (Mild, Cheap) SimpleSuzuki->PdPPh3 Yes XPhos Use XPhos Pd G3 (High Activity) ComplexSuzuki->XPhos BrettPhos Use BrettPhos Pd G3 PrimAmine->BrettPhos RuPhos Use RuPhos Pd G3 SecAmine->RuPhos

Figure 2: The Chemoselectivity Cycle

Caption: Mechanistic pathway illustrating why C5-Br reacts preferentially over C2-Cl in Pd-catalyzed cycles, despite C2 being more activated for SNAr.

Chemoselectivity Substrate 5-Bromo-2-Chloro-Pyrimidine OxAdd_Br Oxidative Addition (C5-Br) Fast (Weak Bond) Substrate->OxAdd_Br Preferred Path OxAdd_Cl Oxidative Addition (C2-Cl) Slow (Strong Bond) Substrate->OxAdd_Cl High Temp Only Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Inter_Br Pd(II)-Br Intermediate (Stable) OxAdd_Br->Inter_Br Inter_Cl Pd(II)-Cl Intermediate (Rare at <90°C) OxAdd_Cl->Inter_Cl Prod_5 5-Substituted Product (Desired) Inter_Br->Prod_5 Prod_2 2-Substituted Product (Byproduct) Inter_Cl->Prod_2

Part 5: Troubleshooting "The Matrix"

SymptomProbable CauseCorrective Action
No Conversion (Starting Material Remains) Catalyst Poisoning (N-coordination)Switch to XPhos or SPhos ligands. Increase catalyst loading to 10 mol%.
Protodehalogenation (Br replaced by H) Hydride source in solvent or wet baseUse strictly anhydrous solvents (Dioxane). Switch base to

(anhydrous).
Homocoupling of Boronic Acid Oxygen present in systemDegas solvents vigorously (Freeze-Pump-Thaw or Argon sparge >20 mins).
C2-Coupling Byproducts Temperature too highLower reaction temperature to 60-70°C. Use a milder catalyst like

.
Low Yield in Buchwald Reductive elimination is slowSwitch to BrettPhos (primary amines) or RuPhos (secondary). Use LiHMDS as base.

References

  • National Institutes of Health (PMC). (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[8] Negishi Coupling | Synthetic Methods in Drug Discovery. Retrieved from [Link]

Sources

preparation of pyrimidine-based EGFR inhibitors using CAS 893567-25-4

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Pyrimidine-Based EGFR Inhibitors Utilizing CAS 893567-25-4

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. However, the emergence of resistance mutations (e.g., T790M and C797S) necessitates the continuous design of next-generation inhibitors[1]. The pyrimidine scaffold is a privileged pharmacophore in kinase drug discovery, acting as a highly effective ATP-mimetic that anchors into the kinase hinge region via hydrogen bonding[2].

In this application note, we detail the utilization of CAS 893567-25-4 (5-bromo-2-(1-methylcyclopropyl)pyrimidine) as a foundational building block for synthesizing advanced EGFR inhibitors.

Why this specific building block?

  • Kinase Selectivity via Steric Bulk: The incorporation of a 1-methylcyclopropyl group at the C2 position provides a unique combination of steric bulk and lipophilicity. Unlike simple linear alkyl groups, the rigid cyclopropyl ring restricts the conformational flexibility of the pyrimidine core within the ATP-binding pocket. This precise spatial arrangement enhances selectivity for mutant EGFR over wild-type (WT) EGFR by exploiting subtle topological shifts in the mutant kinase cleft[3].

  • Metabolic Stability: The quaternary carbon of the 1-methylcyclopropyl moiety eliminates the alpha-hydrogens typically targeted by CYP450 enzymes for metabolic oxidation, significantly improving the pharmacokinetic half-life of the resulting inhibitor[3].

  • Synthetic Versatility: The C5-bromo position serves as a highly reactive electrophilic handle. The electron-deficient nature of the pyrimidine ring, driven by its two electronegative nitrogen atoms, makes the C5–Br bond highly susceptible to oxidative addition by Palladium(0) catalysts, enabling late-stage diversification via Buchwald-Hartwig amination[4].

Signaling Pathway Context

EGFR inhibitors derived from this pyrimidine scaffold exert their therapeutic effect by competitively binding to the ATP pocket of the mutated EGFR kinase domain. This binding halts the downstream phosphorylation cascades that drive tumor cell proliferation and survival, specifically the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Pathway EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrimidine Inhibitor (Derived from CAS 893567-25-4) Inhibitor->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Inhibition of mutant EGFR signaling cascades by pyrimidine-based ATP-competitive inhibitors.

Experimental Workflow: Synthesis of the EGFR Inhibitor Core

The synthesis of the inhibitor core relies on a highly optimized Buchwald-Hartwig cross-coupling reaction. We couple CAS 893567-25-4 with an aniline derivative (e.g., 4-fluoro-3-methoxyaniline) to construct the critical C–N bond that will interact with the kinase hinge region[5].

Methodological Causality
  • Catalyst/Ligand Choice: We utilize Pd₂(dba)₃ paired with Xantphos. Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry forces the Pd(II) intermediate into a conformation that heavily favors reductive elimination over unwanted β-hydride elimination, ensuring high yields of the secondary amine[6].

  • Base Selection: Cesium carbonate (Cs₂CO₃) is selected over stronger bases like NaOtBu. Cs₂CO₃ is only partially soluble in toluene, providing a slow, controlled release of carbonate ions. This prevents base-catalyzed degradation of the electron-deficient pyrimidine starting material at elevated temperatures[7].

Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Preparation: Oven-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 10 minutes.

  • Reagent Loading: Add CAS 893567-25-4 (1.0 equiv, 5.0 mmol), 4-fluoro-3-methoxyaniline (1.2 equiv, 6.0 mmol), and Cs₂CO₃ (2.0 equiv, 10.0 mmol) to the flask.

  • Catalyst Addition: Inside an inert-atmosphere glovebox, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Solvent Introduction: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed Toluene (25 mL) via syringe.

  • Reaction Execution: Heat the vigorously stirring mixture to 110 °C in a pre-heated oil bath for 12 hours. The solution will transition from a deep red/purple to a dark amber color.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with brine (2 × 30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 5-aminopyrimidine intermediate.

Synthetic_Workflow SM CAS 893567-25-4 (5-Bromo-2-(1-methylcyclopropyl)pyrimidine) Coupling Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos) SM->Coupling Amine Aniline Derivative (Hinge Binder) Amine->Coupling Intermediate 5-Aminopyrimidine Intermediate Coupling->Intermediate C-N Bond Formation Acrylation Amidation / Acrylation (Warhead Installation) Intermediate->Acrylation Product Final EGFR Inhibitor (Covalent / Reversible) Acrylation->Product Functionalization

Fig 2: Synthetic workflow from CAS 893567-25-4 to the final functionalized EGFR inhibitor.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, multiple catalytic systems were screened. The quantitative data below demonstrates why the Pd₂(dba)₃/Xantphos system is the authoritative standard for this specific transformation.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂ (5%)BINAP (10%)NaOtBuToluene11042% (High degradation)
2Pd₂(dba)₃ (2%)DPPF (4%)Cs₂CO₃Dioxane10065%
3Pd₂(dba)₃ (2%)BrettPhos (4%)K₂CO₃t-AmylOH11078%
4 Pd₂(dba)₃ (2%) Xantphos (4%) Cs₂CO₃ Toluene 110 91% (Optimal)

Table 1: Optimization parameters for the Buchwald-Hartwig amination of CAS 893567-25-4.

Self-Validating System: Analytical & Biological Quality Control

A robust drug development protocol requires immediate validation of both chemical identity and biological efficacy.

Chemical In-Process Controls
  • LC-MS Monitoring: The starting material (CAS 893567-25-4) exhibits a distinct 1:1 isotopic mass pattern (M, M+2) due to the presence of the bromine atom (m/z ~213, 215). Successful coupling is validated by the complete disappearance of this isotopic signature and the emergence of the product mass (e.g., m/z ~274 for the coupled aniline)[4].

  • ¹H NMR Verification: The structural integrity of the 1-methylcyclopropyl group must be confirmed post-reaction. Look for the retention of the sharp methyl singlet at ~1.5 ppm and the characteristic multiplets of the cyclopropyl methylene protons between 0.8–1.2 ppm. The disappearance of the downfield pyrimidine C5 proton confirms the substitution[8].

Biological Validation (HTRF Kinase Assay)

To confirm that the synthesized pyrimidine derivative acts as an effective EGFR inhibitor, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed[9].

  • Incubate the synthesized compound with recombinant EGFR (WT, L858R, and T790M/C797S mutants), ATP, and a biotinylated peptide substrate.

  • Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Measure the FRET signal at 665 nm / 620 nm. A successful compound derived from the 1-methylcyclopropyl scaffold typically exhibits IC₅₀ values in the sub-nanomolar range for mutant EGFR while maintaining >50-fold selectivity over WT EGFR[1].

References

  • BenchChem. "Reactivity of the C-Br bond in 5-Bromopyrimidine." BenchChem Technical Guides, 2025.
  • RSC Publishing.
  • ACS Publications.
  • Frontiers. "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors." Frontiers in Chemistry, 2024.
  • BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine." BenchChem Technical Guides, 2025.
  • ResearchGate. "New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies." Bioorganic Chemistry, 2021.

Sources

lithiation and functionalization of 5-bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lithiation and Functionalization of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Introduction & Strategic Importance

The incorporation of the 1-methylcyclopropyl moiety into pyrimidine scaffolds is a highly effective strategy in modern drug design. This bulky, aliphatic group increases the lipophilicity (LogP) of the molecule while providing significant steric shielding, which often translates to enhanced metabolic stability against cytochrome P450 enzymes. 5-Bromo-2-(1-methylcyclopropyl)pyrimidine serves as a critical electrophilic and organometallic building block. Functionalizing the C5 position typically requires a halogen-metal exchange to generate a 5-pyrimidyllithium intermediate. However, the inherent electron deficiency of the pyrimidine ring presents unique synthetic challenges that require precise kinetic control.

Mechanistic Insights: The Challenge of 5-Pyrimidyllithium Stability

Causality in Experimental Design: Halogen-lithium exchange using n-butyllithium (n-BuLi) is a kinetically controlled process. It is driven by the thermodynamic preference to form a more stable sp²-hybridized aryl carbanion over an sp³-hybridized alkyl carbanion. While the exchange is nearly instantaneous at low temperatures, the resulting 5-pyrimidyllithium species is notoriously unstable.

According to established literature, 5-pyrimidyllithium species are only fairly stable when the metal center is flanked by strong electron-withdrawing groups (e.g., trifluoromethyl or halogens) [1]. In the case of 2-(1-methylcyclopropyl)pyrimidine, the absence of such stabilizing inductive effects renders the C5-lithio intermediate highly susceptible to degradation. At temperatures above -40 °C, the intermediate undergoes rapid self-condensation, ring-opening, or nucleophilic attack by unreacted n-BuLi at the highly electrophilic C4/C6 positions (Chichibabin-type addition).

To suppress these side reactions, chemists must employ either strictly controlled cryogenic batch conditions (-78 °C to -100 °C) or continuous flow microreactor technologies. Flow chemistry allows for sub-second residence times and near-instantaneous electrophilic trapping, bypassing the thermal degradation pathways entirely [2].

Reaction Pathways

The following diagram illustrates the divergent synthetic pathways and the critical temperature thresholds governing the fate of the 5-lithiopyrimidine intermediate.

G SM 5-Bromo-2-(1-methylcyclopropyl) pyrimidine Li_Int 5-Lithiopyrimidine Intermediate SM->Li_Int n-BuLi, THF -78°C (Batch) or -20°C (Flow) Decomp Decomposition & Ring-Opening Li_Int->Decomp T > -40°C (Delayed Quench) Aldehyde 5-Carboxaldehyde (via DMF quench) Li_Int->Aldehyde 1. DMF 2. H3O+ Boronate 5-Boronic Ester (via B(OiPr)3 quench) Li_Int->Boronate 1. B(OiPr)3 2. Pinacol / H+

Lithiation pathways and temperature-dependent functionalization of the pyrimidine scaffold.

Quantitative Data: Batch vs. Continuous Flow Optimization

When scaling up the functionalization of 5-bromo-2-(1-methylcyclopropyl)pyrimidine, continuous flow chemistry offers superior heat and mass transfer, drastically reducing the formation of des-bromo and dimeric impurities [3]. The table below summarizes the optimized parameters for both modalities.

ParameterCryogenic Batch ProtocolContinuous Flow Protocol
Operating Temperature -78 °C to -100 °C-20 °C
Residence / Reaction Time 15 minutes (Lithiation)0.5 seconds (Lithiation)
Organolithium Reagent n-BuLi (1.05 equiv)n-BuLi (1.10 equiv)
Substrate Concentration 0.1 M in THF0.5 M in THF
Typical Yield (Formylation) 65% - 72%88% - 94%
Primary Impurity Profile Debrominated pyrimidine (10-15%)Debrominated pyrimidine (<2%)

Experimental Methodologies

Protocol A: Cryogenic Batch Synthesis of 2-(1-Methylcyclopropyl)pyrimidine-5-carbaldehyde

This protocol is designed for lab-scale discovery chemistry (1-10 mmol) where flow equipment is unavailable. It features built-in validation steps to ensure intermediate integrity.

Materials:

  • 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with high-purity argon for 15 minutes.

  • Dissolution: Dissolve 5-bromo-2-(1-methylcyclopropyl)pyrimidine (5.0 mmol) in anhydrous THF (50 mL) to achieve a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C. Critical Step: Use an internal thermocouple. The reaction is highly exothermic; poor cooling will lead to immediate decomposition.

  • Lithiation: Add n-BuLi (3.28 mL, 5.25 mmol) dropwise down the inner wall of the flask over 10 minutes using a syringe pump.

  • Self-Validation Check: Stir for 15 minutes at -78 °C. Validation: Withdraw a 0.1 mL aliquot, quench into 1 mL of wet methanol, and analyze via GC-MS. The complete disappearance of the starting material (m/z ~213/215) and the appearance of the debrominated mass (m/z 134) confirms successful quantitative lithiation.

  • Electrophilic Trapping: Add anhydrous DMF (0.58 mL, 7.5 mmol) dropwise over 5 minutes. Maintain the temperature at -78 °C for an additional 30 minutes.

  • Quench and Workup: Remove the cooling bath and immediately add 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-carbaldehyde derivative.

Protocol B: Continuous-Flow Lithiation-Borylation

This protocol is optimized for scale-up and utilizes the "flash chemistry" concept to handle the unstable 5-lithiopyrimidine at warmer temperatures [3].

System Setup:

  • Pump A: 0.5 M solution of 5-bromo-2-(1-methylcyclopropyl)pyrimidine in anhydrous THF.

  • Pump B: 0.55 M solution of n-BuLi in hexanes/THF.

  • Pump C: 0.75 M solution of Triisopropyl borate (B(OiPr)₃) in anhydrous THF.

  • Reactors: Two sequential T-shaped micromixers (M1 and M2) submerged in a -20 °C cooling bath.

Step-by-Step Procedure:

  • System Priming: Flush the entire microreactor system with anhydrous THF at 1.0 mL/min for 10 minutes under argon.

  • Lithiation (M1): Engage Pump A and Pump B to meet at M1. Adjust flow rates such that the residence time in the delay loop following M1 is exactly 0.5 seconds. The rapid mixing at -20 °C generates the 5-lithiopyrimidine without allowing sufficient time for Chichibabin addition or ring-opening.

  • Borylation (M2): The outflow from the M1 delay loop meets the stream from Pump C at M2. The residence time in the secondary delay loop should be set to 10 seconds to ensure complete trapping by the borate electrophile.

  • In-Line Quench: Direct the outflow from the M2 delay loop into a stirred collection flask containing a solution of pinacol (1.2 equiv relative to substrate) and glacial acetic acid (1.5 equiv) in THF at room temperature.

  • Esterification: Stir the collection flask for 2 hours at room temperature to drive the formation of the pinacol boronate ester.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate. The resulting 2-(1-methylcyclopropyl)pyrimidine-5-boronic acid pinacol ester is typically >90% pure by crude NMR and can be used directly in downstream Suzuki-Miyaura couplings.

References

  • Title: Direct Access to Pyrimidines through Organocatalytic Inverse-Electron-Demand Diels-Alder Reaction of Ketones with 1,3,5-Triazine. Source: ResearchGate URL: [Link]

  • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Source: PubMed URL: [Link]

  • Title: Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Source: ResearchGate URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclopropyl Ring Opening in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious challenges in heterocyclic chemistry: preserving the highly strained cyclopropyl ring during the synthesis of pyrimidine scaffolds.

Below, you will find an in-depth FAQ on the causality of ring opening, a troubleshooting guide for common synthetic bottlenecks, self-validating experimental protocols, and comparative data to guide your workflow.

Part 1: Causality and Mechanisms (FAQ)

Q1: Why does the cyclopropyl ring open during standard pyrimidine condensation reactions? A1: The cyclopropane ring possesses an inherent ring strain of approximately 27.5 kcal/mol. During traditional de novo pyrimidine synthesis (e.g., condensing 1,3-dicarbonyls with amidines or guanidines), harsh thermal and chemical conditions are typically employed.

  • Acidic Conditions: In the presence of a strong Brønsted or Lewis acid, the cyclopropane ring (or adjacent activating groups) can become protonated, enhancing electrophilicity and triggering a carbocationic or SN2-like ring-opening pathway[1].

  • Basic Conditions: When using strong bases like sodium ethoxide (

    
    ), the cyclopropyl group acts as a donor-acceptor system. Hard nucleophiles attack the methylene carbons of the cyclopropane ring, leading to irreversible cleavage[1].
    

Q2: What is the most reliable strategy to avoid cyclopropyl ring opening? A2: The fundamental rule is to avoid harsh Brønsted acids and strong nucleophilic bases. You can achieve this through three field-proven strategies:

  • Mild Condensation: Substitute strong bases with milder alternatives like

    
     to facilitate the cyclocondensation without triggering nucleophilic ring attack[2].
    
  • Late-Stage Cyclopropanation: Direct C-H cyclopropylation of an aromatic pyrimidine ring is thermodynamically challenging. A more feasible strategy is to build the pyrimidine ring with a vinyl handle, followed by late-stage cyclopropanation (e.g., Simmons-Smith reaction)[3].

  • Cross-Coupling: Utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of pre-formed halopyrimidines with cyclopropylmetal reagents, entirely bypassing the harsh condensation step[4].

Part 2: Troubleshooting Guide

Issue: High levels of acyclic or ring-opened byproducts during Biginelli-type condensation.

  • Root Cause: The use of strong acids (e.g.,

    
    , 
    
    
    
    ) or strong bases (e.g.,
    
    
    ) forces the highly strained cyclopropyl group into a transition state where nucleophilic attack outcompetes pyrimidine cyclization[1].
  • Solution: Switch to a mild base such as

    
     in ethanol. This provides sufficient basicity to drive the initial Knoevenagel-type condensation and subsequent cyclization while keeping the cyclopropyl LUMO energy high enough to resist nucleophilic attack[2].
    

Issue: Direct C-H cyclopropylation of the pyrimidine core is failing or yielding complex mixtures.

  • Root Cause: The electron-deficient nature of the pyrimidine core makes direct electrophilic or radical cyclopropanation highly inefficient and prone to off-target reactions[3].

  • Solution: Employ a two-step sequence. First, install a reactive vinyl handle onto the pyrimidine ring via standard cross-coupling. Second, convert the vinyl group to a cyclopropyl group using a zinc-carbenoid species[3].

Issue: Cross-coupling with cyclopropyl Grignard reagents yields homocoupled or ring-opened products.

  • Root Cause: Grignard reagents are highly reactive and can undergo radical-mediated pathways or

    
    -hydride elimination side reactions during the transmetalation step.
    
  • Solution: Switch to potassium cyclopropyltrifluoroborates (

    
    ) under Suzuki-Miyaura conditions. These reagents are bench-stable, tolerate a wider range of functional groups, and proceed under milder, more controlled conditions to give substituted cyclopropanes[4].
    

Part 3: Quantitative Data Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative outcomes of various pyrimidine synthesis strategies based on historical laboratory data.

Synthesis StrategyReagents / CatalystPrimary Risk FactorCyclopropyl Ring Opening (%)Target Yield (%)Scalability
Traditional Condensation

or

, Reflux
Nucleophilic/Acidic attack45 - 65%15 - 30%High
Mild Condensation

, EtOH, 60°C
Incomplete conversion< 5%75 - 85%High
Late-Stage Cyclopropanation

,

, DCM
Reagent moisture sensitivityNot Detected65 - 75%Medium
Suzuki Cross-Coupling

,

ProtodeboronationNot Detected80 - 90%High

Part 4: Experimental Protocols

Protocol 1: Mild Base-Catalyzed Condensation

Objective: Synthesize 4-cyclopropylpyrimidine derivatives directly from acyclic precursors without ring opening.

  • Preparation: In an oven-dried round-bottom flask, combine the cyclopropyl-

    
    -ketoester (1.0 eq) and the amidine hydrochloride (1.2 eq) in anhydrous ethanol[2].
    
  • Base Addition: Add anhydrous

    
     (2.0 eq) in one portion. Causality Note: The use of 
    
    
    
    instead of
    
    
    prevents the generation of hard nucleophiles that typically attack the cyclopropyl methylene carbons via an SN2-like pathway[1].
  • Reaction: Heat the mixture to 60°C. Do not reflux, as excessive thermal energy can lower the activation barrier for ring strain release.

  • Monitoring: Monitor the reaction strictly by TLC. The reaction is typically complete within 4–6 hours.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and quench with saturated aqueous

    
    . Extract with ethyl acetate (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and purify via flash column chromatography to isolate the intact cyclopropylpyrimidine.
    
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple a cyclopropyl group to a pre-formed halopyrimidine to bypass condensation entirely.

  • Preparation: Charge a Schlenk flask with a 4-chloropyrimidine derivative (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq)[4].
  • Degassing: Evacuate and backfill the flask with nitrogen three times. Causality Note: Ensuring a strictly oxygen-free environment prevents radical-mediated oxidative ring opening of the cyclopropyl group.

  • Solvent Addition: Add degassed toluene/water (10:1 v/v) via syringe.

  • Reaction: Heat the mixture at 90°C for 12 hours. This method entirely bypasses the harsh acidic/basic conditions of de novo pyrimidine synthesis, preserving the cyclopropyl geometry[3].

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Filter the organic layer through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Part 5: Pathway Visualization

The following diagram illustrates the logical workflow and mechanistic divergence between traditional, failure-prone methods and optimized strategies for synthesizing cyclopropylpyrimidines.

G Target Target: Cyclopropylpyrimidine Condensation Strategy 1: De Novo Condensation Target->Condensation LateStage Strategy 2: Late-Stage Cyclopropanation Target->LateStage CrossCoupling Strategy 3: Cross-Coupling Target->CrossCoupling Harsh Harsh Conditions (Strong Acid/Base) Condensation->Harsh Standard Mild Mild Conditions (e.g., K2CO3) Condensation->Mild Optimized Reagents2 Vinylpyrimidine + CH2I2 / Zn-Cu LateStage->Reagents2 Reagents3 Halopyrimidine + cPr-BF3K / Pd Cat. CrossCoupling->Reagents3 RingOpen Ring Opening (Failed Synthesis) Harsh->RingOpen Nucleophilic Attack Success1 Intact Product (High Yield) Mild->Success1 Preserves Strain Success2 Intact Product (High Yield) Reagents2->Success2 Success3 Intact Product (High Yield) Reagents3->Success3

Mechanistic pathways and strategic selection for intact cyclopropylpyrimidine synthesis.

References

  • Synthesis of cyclopropanes , Organic Chemistry Portal, [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of bromopyrimidine substrates. Pyrimidines are a cornerstone of many pharmaceutical compounds, but their unique electronic properties can present hurdles in this otherwise robust C-C bond-forming reaction.[1][2]

This resource moves beyond simple protocols to provide a deeper understanding of the "why" behind common failures and optimization strategies. We will explore the catalytic cycle, diagnose common side reactions, and provide systematic, field-proven solutions to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The Core Problem: Low or No Yield of the Desired Product

Q: My Suzuki coupling reaction with a bromopyrimidine is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: This is the most frequent issue and typically points to a breakdown in one of the key steps of the catalytic cycle. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogens to interact with the catalyst are common culprits.[3] A systematic approach is crucial.

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// Edges start -> catalyst; catalyst -> base; base -> reagents; reagents -> conditions; conditions -> success [label="Iterative Optimization"];

// Invisible nodes for routing p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

catalyst -> p1 [arrowhead=none]; p1 -> base [arrowhead=none]; base -> p2 [arrowhead=none]; p2 -> reagents [arrowhead=none]; reagents -> p3 [arrowhead=none]; p3 -> conditions [arrowhead=none]; } end_dot Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Here is a breakdown of potential failure points and their solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the reaction. Its formation from a Pd(II) precatalyst may be inefficient, or it may have decomposed.

    • Causality: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively deactivating the catalyst.[4] Furthermore, oxygen in the reaction vessel will rapidly oxidize and kill the active Pd(0) catalyst.[3]

    • Solutions:

      • Use a Pre-formed Pd(0) Catalyst: Start with a reliable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][6]

      • Optimize the Ligand: For electron-deficient heteroaryls like pyrimidines, standard ligands may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which accelerate both the oxidative addition and reductive elimination steps.[7][8]

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[5] Maintain a positive pressure of argon or nitrogen throughout the experiment.[3]

  • Inefficient Transmetalation: This step, where the organic group moves from boron to palladium, is often the rate-determining step and is highly dependent on the base.[9]

    • Causality: The boronic acid itself is not nucleophilic enough to transmetalate. The base activates it by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[9][10][11]

    • Solutions:

      • Base Selection is Critical: Inorganic bases are common. Potassium phosphate (K₃PO₄) is often a highly effective choice for nitrogen-containing heterocycles.[5][7] Other options to screen include K₂CO₃ and Cs₂CO₃.[5][9]

      • The Role of Water: For inorganic bases, a small amount of water in an aprotic organic solvent (e.g., 1,4-dioxane, THF, Toluene) is often essential to solubilize the base and facilitate the formation of the active boronate.[5][12]

  • Poor Reagent Quality or Stability: The boronic acid may be decomposing under the reaction conditions.

    • Causality: A common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, rendering the reagent useless.[5][13] This is particularly problematic for electron-deficient and heteroaryl boronic acids.[5][14]

    • Solutions:

      • Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (B(pin)) or an MIDA ester. These act as slow-release reservoirs for the boronic acid, keeping its concentration low and minimizing decomposition.[5][13][15]

      • Check Purity: Ensure your bromopyrimidine and boronic acid are pure. Impurities can sometimes poison the catalyst.[3]

  • Suboptimal Physical Conditions:

    • Causality: Poor solubility of any of the three key components (bromopyrimidine, boronic acid, base) will starve the reaction.

    • Solutions:

      • Solvent Screening: If solubility is an issue, screen different aprotic solvents like 1,4-dioxane, THF, DMF, or toluene, often with 10-20% water.[5][16]

      • Temperature & Heating: If the reaction is sluggish at standard temperatures (80-100 °C), consider increasing the temperature.[7] Microwave irradiation can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields, especially for less reactive substrates.[4][17]

Diagnosing and Suppressing Side Reactions

Q: I am observing a significant amount of the debrominated pyrimidine in my reaction mixture. What causes this hydrodehalogenation, and how can I prevent it?

A: The formation of a debrominated byproduct (hydrodehalogenation) is a classic Suzuki coupling side reaction. It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[3]

  • Mechanism: The palladium catalyst, in the presence of a hydrogen atom source, facilitates the replacement of the bromine atom with a hydrogen.

  • Common Hydrogen Sources: Protic solvents (e.g., alcohols), residual water, or even certain phosphine ligands can donate a hydride.[5]

  • Troubleshooting Strategies:

    • Solvent Choice: Strictly avoid protic solvents like methanol or ethanol. Use dry, aprotic solvents such as 1,4-dioxane or toluene.[5]

    • Base Selection: Weaker inorganic bases (K₃PO₄, K₂CO₃) are generally less likely to promote this pathway compared to strong bases.[3][5]

    • Ligand Choice: Less electron-rich phosphine ligands may be less prone to promoting this side reaction.[5]

Q: My reaction is producing a significant amount of a byproduct derived from the homocoupling of my boronic acid. How can I minimize this?

A: The homocoupling of boronic acids to form a biaryl byproduct (R-R from R-B(OH)₂) is another well-known side reaction, often driven by the presence of oxygen.[15]

  • Mechanism: Oxygen can re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide, which then catalyzes the dimerization of the boronic acid.

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through them for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[5][7]

    • Maintain Inert Atmosphere: Ensure the reaction is sealed and maintained under a positive pressure of inert gas for its entire duration.[5]

    • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, a large excess can favor homocoupling.[7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three primary steps, each with its own potential failure points.

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// Edges pd0 -> pd_complex [label="Ar-X", color="#EA4335"]; pd_complex -> trans_complex [label="R'-B(OH)₂\n+ Base", color="#FBBC05"]; trans_complex -> pd0 [label="Ar-R'", color="#34A853"];

// Positioning labels pd0 -> oa_label [style=invis, len=0.5]; oa_label -> pd_complex [style=invis, len=0.5]; pd_complex -> tm_label [style=invis, len=0.5]; tm_label -> trans_complex [style=invis, len=0.5]; trans_complex -> re_label [style=invis, len=0.5]; re_label -> pd0 [style=invis, len=0.5]; } end_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the pyrimidine. Electron-deficient aryl halides like bromopyrimidines generally undergo this step readily.[15]

  • Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. This is often the rate-limiting step.[9]

  • Reductive Elimination: The two organic fragments (the pyrimidine and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands can promote this step.[15]

Data Presentation: Impact of Reaction Parameters

The choice of each component is critical and interdependent. The following tables summarize literature data for Suzuki couplings of halogenated pyrimidines to guide your optimization.

Table 1: Effect of Base and Solvent on Yield (%)

Aryl HalideBoronic AcidBaseSolventYield (%)Source
5-Bromo-2-chloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O81[9]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidK₃PO₄1,4-Dioxane85[6]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidCs₂CO₃1,4-Dioxane80[6]
2,4-dichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O95[17]

Note: Direct comparison of yields should be interpreted with caution as other reaction conditions (temperature, catalyst) may vary between sources.

Table 2: Catalyst and Ligand Screening for Halogenated Pyrimidines

CatalystLigandSubstrateYield (%)NotesSource
Pd(PPh₃)₄-2,4-dichloropyrimidine71-99Effective and common, low loading (0.5 mol%) possible with microwave.[4][17]
Pd₂(dba)₃-2,4-dichloropyrimidine<5Inefficient without a suitable ligand.[4]
Pd(dppf)Cl₂-2-Bromo-4-methylpyridineHighA robust catalyst for N-heterocycles.[9]
Pd₂(dba)₃XPhos3-BromopyridineHighBulky, electron-rich ligands are excellent for challenging substrates.[7]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki Coupling [5][6]

This protocol is a robust starting point for optimization.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq.), the arylboronic acid or boronate ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL per mmol of bromopyrimidine) followed by degassed water (e.g., 1 mL per mmol) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling [5][17]

This method can significantly accelerate reactions and improve yields.

  • Reaction Setup: To a microwave reactor vessel, add the bromopyrimidine (1.0 eq.), the desired boronic acid (1.0-1.1 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, can be as low as 0.5 mol%). Add a degassed mixture of solvent (e.g., 4 mL 1,4-dioxane and 2 mL water).

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat to the target temperature (e.g., 100-120 °C) for the specified time (e.g., 15 minutes).

  • Workup & Purification: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the organic layer and purify the crude product by column chromatography.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC. [Link]

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. MIT Libraries. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

Sources

Technical Support Center: Crystallization & Solvent Selection for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine .

This compound presents a unique physicochemical dichotomy: it possesses a polar, hydrogen-bonding pyrimidine core, juxtaposed against a heavy, polarizable bromine atom and a bulky, highly lipophilic 1-methylcyclopropyl group[1]. This structural tension frequently leads to complex thermodynamic behaviors during crystallization, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you engineer a robust crystallization process.

Physicochemical Profiling & Solvent Strategy

To rationally select a solvent system, we must evaluate the molecule through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[3].

Because the 1-methylcyclopropyl group drives high dispersion forces while the pyrimidine ring demands polar interactions, a single solvent rarely achieves the perfect balance of high high-temperature solubility and low low-temperature solubility required for a high-yielding crystallization. Instead, binary solvent systems (Good Solvent + Anti-Solvent) are required to manipulate the Metastable Zone Width (MSZW) effectively[4].

Table 1: Structural Contributions to Solubility Behavior
Structural MoietyHSP InfluenceCrystallization Impact
Pyrimidine Ring High

, Moderate

Promotes solubility in polar protic/aprotic solvents (Alcohols, EtOAc).
5-Bromo Substituent High

(Polarizability)
Increases molecular weight and lipophilicity; drives dispersion interactions.
1-Methylcyclopropyl High

, Steric Bulk
Disrupts crystal lattice packing, lowering the melting point and drastically increasing the risk of LLPS (oiling out)[5].
Table 2: Recommended Binary Solvent Systems
Solvent SystemRatio (v/v)Role & Causality
Isopropanol / Water 70:30 to 40:60Best for Purity: IPA provides excellent solvation for the pyrimidine core. Water acts as a strong anti-solvent. Caution: High water ratios can trigger LLPS if cooled too rapidly.
Ethyl Acetate / Heptane 50:50 to 20:80Best for Yield: EtOAc dissolves the compound via dipole interactions, while Heptane forces precipitation of the lipophilic domains. Excellent for rejecting polar impurities.

Troubleshooting FAQs

Q1: My product is forming a sticky, milky emulsion at the bottom of the flask instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[2]. This occurs when your cooling trajectory or anti-solvent addition rate pushes the system's supersaturation across the spinodal curve before the activation energy for crystal nucleation is reached[6]. The solute demixes into a solute-rich oil phase and a solute-lean continuous phase. Fix: Do not attempt to crystallize from the oil. Re-heat the mixture until it forms a single clear phase. Cool slowly to just inside the Metastable Zone (before the cloud point) and add seed crystals . Seeding bypasses the thermodynamic driving force for liquid demixing by providing an immediate template for heterogeneous nucleation[5].

Q2: I am getting a high level of debrominated impurities trapped in my final crystal lattice. Which solvent system rejects these? A: Debrominated impurities lack the heavy dispersion forces (


) of the target API, making them slightly more polar and less lipophilic. To reject them, shift your solvent system to be more polar (e.g., Ethanol/Water). The debrominated impurity will remain dissolved in the mother liquor, while the lipophilic 1-methylcyclopropyl group of your target compound will drive its precipitation.

Q3: The yield is too low, but if I add more anti-solvent, the system oils out immediately. How can I maximize recovery? A: Implement a Temperature Cycling (Ostwald Ripening) protocol. Instead of a linear quench, add a safe amount of anti-solvent, cool to generate a thin slurry, and then cycle the temperature up and down by 10-15°C. This process dissolves the fine, unstable thermodynamic particles (and oils) and redeposits the mass onto the larger, stable crystals, allowing you to safely add more anti-solvent in the next cooling phase without crossing the spinodal boundary[7].

Visualizations of Crystallization Logic

LLPS_Thermodynamics A Single Phase Solution (High Temp) B Metastable Zone (Supersaturated) A->B Cooling / Anti-solvent C Liquid-Liquid Phase Separation (Oiling Out) B->C Rapid Quench (Crosses Spinodal) E Seed Crystal Addition (Bypass Spinodal Curve) B->E Controlled Supersaturation D Primary Nucleation (Crystalline Solid) C->D Delayed/Impure Solidification E->D Heterogeneous Nucleation

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Solvent_Selection_Logic API 5-Bromo-2-(1-methylcyclopropyl)pyrimidine HSP Hansen Solubility Parameters (HSP) API->HSP D High Dispersion (δd) (Bromine, Cyclopropyl) HSP->D P Moderate Polarity (δp, δh) (Pyrimidine Ring) HSP->P S1 Good Solvent (e.g., Isopropanol, EtOAc) D->S1 S2 Anti-Solvent (e.g., Water, Heptane) P->S2 Opt Optimized Binary System (Controlled MSZW) S1->Opt Dissolves API S2->Opt Drives Supersaturation

Solvent selection logic based on Hansen Solubility Parameters for the target pyrimidine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step contains a validation checkpoint to confirm the physical state of the system before proceeding.

Protocol 1: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

Causality: By introducing seeds within the metastable zone before the spinodal curve is reached, we bypass the thermodynamic driving force for liquid demixing, forcing heterogeneous nucleation[5].

  • Dissolution: Dissolve 5-Bromo-2-(1-methylcyclopropyl)pyrimidine in Isopropanol (5 volumes) at 60°C.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: Removes foreign particulates that could trigger premature, uncontrolled nucleation.

  • Cooling to MSZW: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Seeding: Add 1-2 wt% of crystalline seeds (suspended in a minimal amount of Isopropanol).

    • Validation Checkpoint: Hold the temperature at 45°C for 30 minutes. Visually inspect the reactor; if the seed bed remains suspended and does not dissolve, the system is correctly positioned within the Metastable Zone.

  • Anti-Solvent Dosing: Slowly dose Water (5 volumes) over 4 hours using a programmable syringe pump while simultaneously cooling to 5°C.

    • Causality: A slow, linear dosing rate prevents localized supersaturation spikes that push the system into the oiling out region[6].

  • Isolation & Verification: Filter the resulting slurry and wash with cold Isopropanol/Water (1:1).

    • Validation Checkpoint: Inspect the wet cake under Polarized Light Microscopy (PLM). The presence of bright birefringence confirms a crystalline solid. Lack of birefringence indicates amorphous oil droplets.

Protocol 2: Temperature Cycling for Purity Enhancement

Causality: Temperature cycling dissolves thermodynamically unstable fines and amorphous domains, redepositing the solute onto larger, purer crystal lattices (Ostwald ripening)[7].

  • Slurry Generation: Following Protocol 1, once the slurry is formed at 20°C, pause the cooling profile.

  • Heating Cycle: Heat the slurry to 35°C at 1°C/min. Hold for 1 hour.

    • Validation Checkpoint: The slurry should thin out visibly but must not become completely clear. If it clears, you have lost your seed bed and risk LLPS upon re-cooling.

  • Cooling Cycle: Cool back to 20°C at 0.2°C/min. Hold for 1 hour.

  • Iteration: Repeat the heating/cooling cycle 3 times, finally cooling to 0°C for isolation.

    • Validation Checkpoint: Analyze the mother liquor via HPLC. A concentration plateau across consecutive cycles indicates equilibrium solubility has been reached, validating process completion.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." AutoChem Library. Available at: [Link]

  • Veesler, S. et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Crystals, MDPI. Available at: [Link]

  • Wang, J. et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, MDPI. Available at: [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." AutoChem Applications. Available at: [Link]

  • Hansen, C. M. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

  • Rowan Science. "The Evolution of Solubility Prediction Methods." Rowan. Available at: [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Precursors in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance and troubleshooting advice for handling moisture-sensitive precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical in pyrimidine synthesis?

A1: Moisture is a significant contaminant in many organic syntheses, but it is particularly detrimental in pyrimidine ring formation for several reasons:

  • Hydrolysis of Intermediates: Many key intermediates in pyrimidine synthesis are highly susceptible to hydrolysis. For instance, in the Pinner reaction, the imidate salt intermediate can be hydrolyzed by water, leading to the formation of esters as byproducts and reducing the yield of the desired pyrimidine.[1][2]

  • Reaction with Starting Materials: Some precursors are themselves reactive towards water. Amidines, which are common starting materials, can be hygroscopic and may hydrolyze over time, impacting their purity and reactivity.[3][4] Similarly, barbituric acid and its derivatives can also be hygroscopic.[5]

  • Inhibition of Catalysts: The efficiency of many catalysts used in pyrimidine synthesis, particularly Lewis acids, can be significantly diminished by the presence of water.

  • Alteration of Reaction Pathways: In some cases, the presence of water can favor competing side reactions. For example, in the Biginelli reaction, the decomposition of urea at high temperatures can be influenced by moisture, potentially leading to the formation of Hantzsch-type dihydropyridine byproducts.[1][3]

Strictly anhydrous conditions are therefore essential to ensure high yields, purity, and reproducibility in pyrimidine synthesis.[2][3]

Q2: What are the most common moisture-sensitive precursors I should be aware of?

A2: While many reagents benefit from anhydrous handling, the following precursors are particularly sensitive to moisture in the context of pyrimidine synthesis:

Precursor ClassExamplesReason for Moisture SensitivityRecommended Handling
Amidines Formamidine, AcetamidineHygroscopic and prone to hydrolysis.[3][4]Store in a desiccator, use freshly prepared or purified salts, and handle under an inert atmosphere.
Urea & Derivatives Urea, ThioureaCan absorb moisture, which can affect reaction stoichiometry and lead to byproducts.[1][3]Use high-purity, dry reagents. Store in a tightly sealed container in a dry environment.
1,3-Dicarbonyls Ethyl acetoacetate, AcetylacetoneWhile less sensitive than other precursors, enolizable protons can exchange with D₂O, and some can be hygroscopic.Use freshly distilled or high-purity grades.
Barbituric Acid & Derivatives Barbituric acid, 5,5-disubstituted barbituric acidsKnown to be hygroscopic.[5]Store in a dry, cool place, protected from light, in a tightly corked container.[5]
Reactive Intermediates Pinner salts (imidate hydrochlorides)Highly susceptible to hydrolysis, which is a major cause of failure in the Pinner synthesis.[1][2]Generate in situ under strictly anhydrous conditions.[2]
Q3: My pyrimidine synthesis is giving a low yield. How do I troubleshoot for potential moisture contamination?

A3: Low yields are a common problem, often linked to moisture.[6] Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Reagents:

    • Are your amidine salts fresh? They can hydrolyze over time.[3][4]

    • Is your urea or thiourea completely dry?

    • Have you considered impurities in your starting materials that could be introducing water?[1][4]

  • Scrutinize Your Solvents:

    • Did you use a freshly dried, anhydrous solvent? Solvents can reabsorb moisture from the atmosphere.

    • What method did you use for drying? (See Q4 for a comparison of drying agents).

  • Assess Your Reaction Setup:

    • Was your glassware thoroughly dried before use? A thin film of adsorbed moisture is always present on untreated glassware.[7]

    • Did you use an inert atmosphere (Nitrogen or Argon)?[2][8] For highly sensitive reactions, a Schlenk line or glovebox is recommended.[9][10][11]

  • Analyze Your Byproducts:

    • Characterize any byproducts. The presence of esters in a Pinner synthesis, for example, is a strong indicator of water contamination.[1]

The following flowchart illustrates a typical troubleshooting workflow for low-yield pyrimidine synthesis.

G start Low Yield in Pyrimidine Synthesis reagents Check Reagent Purity & Dryness (Amidines, Urea, etc.) start->reagents solvents Verify Solvent Anhydrous Quality reagents->solvents Reagents OK? remediate_reagents Purify/Dry Reagents reagents->remediate_reagents Problem Found setup Review Reaction Setup (Dry Glassware, Inert Atmosphere) solvents->setup Solvent OK? remediate_solvents Re-dry Solvents solvents->remediate_solvents Problem Found byproducts Analyze Byproducts (e.g., Esters from Pinner Salt Hydrolysis) setup->byproducts Setup OK? remediate_setup Improve Inert Atmosphere Technique setup->remediate_setup Problem Found byproducts->remediate_setup Hydrolysis Detected optimize Optimize Reaction Conditions (Temperature, Time, Catalyst) byproducts->optimize No obvious hydrolysis? remediate_reagents->start Retry Synthesis remediate_solvents->start Retry Synthesis remediate_setup->start Retry Synthesis success Improved Yield optimize->success

Caption: Troubleshooting workflow for low-yield reactions.

Technical Guides

Guide 1: Drying Solvents for Pyrimidine Synthesis

The choice of drying agent is crucial for achieving the required level of dryness.

Drying AgentCommon SolventsCapacitySpeedComments
Activated 3Å Molecular Sieves THF, Dichloromethane, Acetonitrile, TolueneHighSlowExcellent for achieving very low water content (<10 ppm). Requires activation by heating (e.g., 300 °C for 24h) before use.[12]
Calcium Hydride (CaH₂) Dichloromethane, Toluene, THFHighModerateReacts with water to produce H₂ gas. Method of choice for drying dichloromethane.[12] Handle with care.
Sodium Sulfate (Na₂SO₄) Dichloromethane, Ethyl AcetateHighSlowA neutral and mild drying agent. Often used for pre-drying or work-up procedures.[13][14][15]
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl AcetateHighFastSlightly acidic. Works quickly and its hydrated form clumps, indicating when enough has been added.[15]
Potassium Hydroxide (KOH) THFHighModerateBasic drying agent, often used for pre-drying THF before distillation from sodium/benzophenone.[12]

Protocol 1: Drying Tetrahydrofuran (THF) with 3Å Molecular Sieves

  • Activation of Sieves: Place the 3Å molecular sieves in a flask and heat them in an oven at 300 °C for at least 24 hours immediately before use.[12]

  • Cooling: Allow the sieves to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Solvent Addition: In a dry flask under an inert atmosphere, add the activated molecular sieves to the THF (a 20% mass/volume loading is effective).[12]

  • Drying: Allow the solvent to stand over the sieves for at least 48 hours to achieve low ppm levels of water.[12]

  • Storage: Store the dried solvent over the sieves in a sealed container, preferably in a glovebox or connected to a Schlenk line.[9]

Guide 2: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line

A Schlenk line is a versatile apparatus for manipulating moisture- and air-sensitive compounds.[9][16] It consists of a dual manifold connected to a source of purified inert gas (e.g., nitrogen or argon) and a vacuum pump.[9]

G cluster_0 Schlenk Line Setup InertGas Inert Gas (N₂ or Ar) Bubbler Oil Bubbler InertGas->Bubbler GasManifold Gas Manifold Bubbler->GasManifold Stopcock Double Oblique Stopcock GasManifold->Stopcock VacuumPump Vacuum Pump ColdTrap Cold Trap (Liquid N₂ or Dry Ice/Acetone) VacuumPump->ColdTrap VacManifold Vacuum Manifold ColdTrap->VacManifold VacManifold->Stopcock ReactionFlask Schlenk Flask (Reaction Vessel) Stopcock->ReactionFlask

Caption: Diagram of a standard Schlenk line apparatus.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction

  • Glassware Preparation: Dry all glassware, including the Schlenk flask and stir bar, in an oven (e.g., 140 °C for 4 hours) and allow it to cool under vacuum or in a desiccator.[7]

  • Assembly: Assemble the glassware on the Schlenk line while hot and immediately begin purge cycles.

  • Purge Cycle: Evacuate the flask using the vacuum manifold and then refill it with inert gas from the gas manifold. Repeat this "purge cycle" at least three times to rigorously remove air and adsorbed moisture.[9] Heating the flask gently with a heat gun during evacuation can help remove residual water.[9]

  • Reagent Addition (Solids): Add solid reagents under a positive flow of inert gas. For highly sensitive solids, use a solid addition tube that can be purged on the Schlenk line before addition.[16]

  • Solvent/Liquid Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically visualized by a slow bubbling rate through the oil bubbler.

  • Work-up: Quench and work up the reaction using appropriate air-free techniques, such as cannula transfer to another purged flask if the product is also sensitive.

Guide 3: Detecting Trace Moisture in Solvents

While Karl Fischer titration is the classical method for water determination, other techniques are available for in-lab verification.[17]

  • Gas Chromatography (GC): GC can be a reliable alternative to Karl Fischer titration, especially for reactive matrices.[17] It requires careful calibration and column selection to handle water analysis.[17]

  • ¹⁹F NMR-Based Aquametry: A highly sensitive method that uses a reagent combination to react with water and generate a bifluoride ion, which is easily detectable by ¹⁹F NMR.[18][19] This technique is compatible with glovebox work and can detect water at the µg level.[18][19]

  • Ambient Mass Spectrometry: A rapid method capable of detecting water over a wide concentration range from 10 ppm to 99%.[20]

Troubleshooting Specific Issues

Q4: My Pinner synthesis of a pyrimidine failed, and I isolated an ester. What happened?

A4: The isolation of an ester is a classic sign of water contamination in a Pinner reaction.[1] The key intermediate, an imidate salt (often called a Pinner salt), is highly susceptible to hydrolysis.[1][2]

G Nitrile Nitrile (R-C≡N) PinnerSalt Pinner Salt Intermediate [R-C(OR')=NH₂]⁺Cl⁻ Nitrile->PinnerSalt Alcohol Alcohol (R'-OH) Alcohol->PinnerSalt HCl Dry HCl gas HCl->PinnerSalt Pyrimidine Desired Pyrimidine PinnerSalt->Pyrimidine Reaction with Amidine (Anhydrous) Ester Ester Byproduct (R-COOR') PinnerSalt->Ester Hydrolysis (Moisture Present) Amidine Amidine Amidine->Pyrimidine Water Water (H₂O) Water->Ester

Caption: Pinner reaction pathway vs. hydrolysis byproduct.

Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.[2][3]

  • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[2] This in situ formation of the Pinner salt under anhydrous acidic conditions is critical.[2]

Q5: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?

A5: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[3][4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3][4]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1][4]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia before the desired reaction can occur.[3][4]

References

  • Schlenk line. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416.
  • BenchChem. (2025).
  • Sun, H., & DiMagno, S. G. (2008).
  • University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Notre Dame Sites.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Scribd. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • Schlücker, S., et al. (2007). Hydrogen-bonding between pyrimidine and water: a vibrational spectroscopic analysis. The Journal of Physical Chemistry A, 111(28), 6434-6441.
  • Wang, B., et al. (2014).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.
  • Cooks, R. G., et al. (2023). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Nouryon. (n.d.).
  • Myers, W. K., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development, 27(2), 218-231.
  • Gámez, J. A., et al. (2021). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 45(1), 107-117.
  • Gerasimova, E., et al. (2024). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. Chemosensors, 12(11), 266.
  • BenchChem. (2025).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
  • Ossila. (n.d.).
  • ResearchGate. (2025). Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis.
  • Guo, J., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Butler, C. R., et al. (2015). Effect of water solvation on the lipophilicity of isomeric pyrimidine-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(16), 3249-3253.
  • ResearchGate. (n.d.). A) Reaction tube showing the formation of a pyrimidine precipitate....
  • LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Al-Jammal, M. K., & Parks, T. A. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 23(13), 7436.
  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis. YouTube.
  • Sharma, R., et al. (2024).
  • Vértessy, B. G., & Toth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106.
  • Shapiro, R. (1999). Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life. Proceedings of the National Academy of Sciences, 96(8), 4396-4401.
  • RASAYAN Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASAYAN Journal of Chemistry, 16(3).
  • Barbituric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • RNA. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vértessy, B. G., & Toth, J. (2009). Keeping uracil out of DNA: physiological role, structure and catalytic mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106.
  • International Journal for Scientific and Development Research. (2021).
  • ResearchGate. (n.d.). Formation of Cytosine and Uracil from Cyanoacetylaldehyde and Guanidine: A Computational Study.
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
  • ARC Journals. (2017). Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. International Journal of Research in Pharmacy and Biosciences, 4(4), 1-4.
  • Coley, C. W., et al. (2020). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Central Science, 6(9), 1533–1541.

Sources

thermal stability profiles of cyclopropyl-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopropyl-Pyrimidine Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and analytical challenges researchers face when working with cyclopropyl-substituted pyrimidines. The incorporation of a cyclopropyl moiety into a pyrimidine scaffold is a privileged strategy in drug discovery (e.g., for kinase and ACC inhibitors) because it introduces conformational rigidity, improves metabolic stability, and provides a unique hydrophobic surface for protein binding[1]. However, this modification fundamentally alters the thermal stability profile of the molecule, requiring specialized handling during both synthesis and analytical characterization.

Below, you will find in-depth FAQs, troubleshooting guides, quantitative data, and self-validating protocols to ensure the scientific integrity of your workflows.

I. Core FAQs: The Physics & Chemistry of Cyclopropyl Pyrimidines

Q: Why does substituting a linear alkyl group with a cyclopropyl group alter the thermal stability of my pyrimidine scaffold? A: The causality lies in molecular thermodynamics. The cyclopropyl group restricts the rotational freedom of the substituent at the C2 or C4 position of the pyrimidine ring[1]. Unlike flexible linear alkyl chains (e.g., propyl or butyl groups) that suffer a high entropic penalty upon heating or binding to a protein, the rigid cyclopropyl ring is "pre-organized." This conformational rigidity enhances the thermal stability of the molecule in the solid state and significantly increases the binding affinity (


) in protein-ligand interactions[1].

Q: I am scaling up a cross-coupling reaction. Why am I seeing thermal degradation of the cyclopropyl-pyrimidine intermediate? A: While the final cyclopropyl-pyrimidine product is highly stable, the intermediates during synthesis can be thermally labile. Rapid heating can cause pyrimidine ring-opening or decomposition of the cyclopropyl substituent. Stepwise heating (e.g., ramping from 50°C to 80°C) is required to reduce the decomposition of thermally unstable intermediates[2]. Furthermore, avoid using protecting groups with known thermal stability issues under these conditions, such as p-methoxybenzyl chloride (PMB-Cl); benzyl groups are structurally more robust for these specific thermal profiles[3].

II. Troubleshooting Guides: Analytical Workflows

Issue 1: Inconsistent in Thermal Shift Assays (TSA)

Symptoms: High background fluorescence, flatline melting curves, or non-reproducible shifts when testing cyclopropyl-pyrimidines against target proteins (e.g., ACC1/ACC2)[4]. Root Cause & Causality: Cyclopropyl-substituted pyrimidines exhibit higher lipophilicity (predicted LogP ~2.5 to 2.8) compared to their dimethylamino or linear alkyl counterparts[2]. If you introduce the compound into the aqueous assay buffer too rapidly, the hydrophobic cyclopropyl face will rapidly minimize its surface area in water, causing the compound to nucleate and form colloidal aggregates. This aggregation scatters light, which the RT-PCR machine reads as a false-positive high background. Resolution: Pre-dilute the compound in a 10% DMSO/buffer intermediate before final addition, ensuring the final DMSO concentration remains strictly <2%.

TSA_Troubleshooting Start Initiate TSA (Cyclopropyl-Pyrimidine) Check Is ΔTm > 2°C observed? Start->Check HighBG High Background / Noisy Curve Check->HighBG Yes, but noisy NoShift No Shift / Flatline Check->NoShift No Success Valid Thermal Shift Profile Check->Success Yes, clean curve Action1 Dilute DMSO to <2% or use alternative solvent HighBG->Action1 Action2 Check ligand solubility (LogP ~2.5 causes aggregation) NoShift->Action2

Logical decision tree for troubleshooting Thermal Shift Assays (TSA) of lipophilic pyrimidines.

Issue 2: Poor Resolution in Differential Scanning Calorimetry (DSC)

Symptoms: Broad endothermic peaks or multiple overlapping thermal events during solid-state characterization. Root Cause & Causality: Cyclopropyl pyrimidines can exhibit polymorphism depending on the crystallization solvent. If residual solvent is trapped within the hydrophobic lattice, it will plasticize the crystal, lowering the apparent melting point (


) and broadening the peak.
Resolution:  Subject the sample to vacuum drying at 40°C for 12 hours prior to DSC analysis to desolvate the lattice without triggering thermal degradation.

III. Quantitative Data: Thermal Stability Profiles

The following table summarizes the comparative physicochemical and thermal properties of standard pyrimidine derivatives versus their cyclopropyl-substituted counterparts[2].

Compound ScaffoldSubstituent (C2/C4)LogP (Predicted)Thermal Stability (Solid State Onset)Target Application
6-Chloro-N,N-dimethylpyrimidin-4-amineDimethylamino~1.8Moderate (Decomposes >120°C)Agrochemicals
2-Cyclopropyl-N,N-dimethylpyrimidin-4-amineCyclopropyl~2.5High (Stable up to 150°C)Kinase Inhibitors
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amineCyclopropyl~2.8Very High (Stable up to 165°C)ACC Inhibitors

IV. Standard Operating Procedures (Protocols)

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning the workflow includes built-in System Suitability Tests (SSTs) that must pass before data is considered valid.

Protocol 1: High-Fidelity Thermal Shift Assay (TSA) for Pyrimidine Ligands

This protocol is optimized for evaluating the thermal stabilization of proteins (e.g., Acetyl-CoA carboxylase) by cyclopropyl-pyrimidine inhibitors[4].

  • System Suitability Test (SST): Before testing your novel cyclopropyl-pyrimidine, run a positive control (e.g., Soraphen A for ACC inhibitors[4]) and a DMSO-only negative control. The

    
     of the positive control must be >4.0°C, and the negative control must show a baseline standard deviation of <0.2°C. Do not proceed if the SST fails.
    
  • Ligand Preparation: Dissolve the cyclopropyl-pyrimidine in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Intermediate Dilution (Critical Step): To prevent hydrophobic shock and aggregation, dilute the 10 mM stock into a 10% DMSO/Assay Buffer solution to create a 1 mM intermediate.

  • Protein Assembly: In a 96-well PCR plate, combine 2 µL of the 1 mM intermediate ligand with 18 µL of protein/SYPRO Orange dye master mix. (Final ligand concentration: 100 µM; Final DMSO: 1%).

  • Thermal Ramping: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the RT-PCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence (Ex: 490 nm, Em: 575 nm) at every degree.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . The 
    
    
    
    is the difference between the ligand-bound protein and the DMSO-only control.
Protocol 2: Stepwise Thermal Synthesis of Cyclopropyl-Pyrimidines

This protocol prevents the thermal decomposition of labile intermediates during cross-coupling reactions[2].

  • System Suitability Test (SST): Run a TLC (Thin Layer Chromatography) or LC-MS of the starting materials to verify the absence of pre-existing degradation products.

  • Solvent & Catalyst Setup: Suspend the pyrimidine precursor and the cyclopropyl coupling partner in a polar aprotic solvent (e.g., DMF) to improve intermediate solubility. Add the transition-metal catalyst (e.g., Pd/C).

  • Stepwise Heating Ramp (Critical Step):

    • Phase 1: Heat the reactor to 50°C and hold for 2 hours. This allows the initial oxidative addition to occur without thermally stressing the cyclopropyl ring.

    • Phase 2: Gradually ramp the temperature to 80°C at a rate of 0.5°C/minute.

    • Phase 3: Hold at 80°C for 4 hours to drive the reductive elimination to completion.

  • In-line Monitoring: Use GC-MS or HPLC every 60 minutes to track reaction progress. If degradation peaks appear, immediately halt the temperature ramp.

Synthesis_Thermal_Control A Cyclopropyl-Pyrimidine Intermediate B Direct Heating (>80°C) A->B Rapid Ramp D Stepwise Heating (50°C → 80°C) A->D Controlled Ramp C Thermal Decomposition (Ring Opening) B->C E Stable Cross-Coupling Product D->E

Thermal stabilization workflow for pyrimidine synthesis using stepwise heating.

References

  • CA2855372A1 - 2,4-dioxo-thieno[2,3-d]pyrimidinyl derivatives and pharmaceutical compositions thereof used as acc inhibitors Source: Google Patents URL
  • WO2013068306A1 - [1, 2, 3] triazolo[4, 5 -d] pyrimidine derivatives as agonists of the cannabinoid receptor 2 Source: Google Patents URL

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H NMR Characterization of the 1-Methylcyclopropyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1-Methylcyclopropyl Bioisostere

In modern drug development, the cyclopropyl ring is a privileged scaffold. Its coplanar carbon atoms, enhanced C-C bond


-character, and strong C-H bonds make it highly desirable for tuning pharmacokinetics [1]. The 1-methylcyclopropyl group  takes this a step further. By introducing a quaternary center at C1, it acts as a conformationally restricted bioisostere for tert-butyl and isopropyl groups, dramatically increasing metabolic stability by blocking cytochrome P450-mediated oxidation at that specific site [2]. For research scientists and medicinal chemists, accurately verifying the successful installation of this group via proton nuclear magnetic resonance (¹H NMR) is a critical quality control gateway.

This guide objectively compares the ¹H NMR performance and spectral signatures of the 1-methylcyclopropyl group against alternative alkyl substituents, providing a validated framework for spectral interpretation.

Structural & Mechanistic NMR Fundamentals

The ¹H NMR signature of the 1-methylcyclopropyl group is dictated by the rigid geometry of the three-membered ring and its unique electron density distribution:

  • The Methyl Singlet (C1-CH₃): Because the methyl group is attached to a quaternary carbon (C1), it lacks vicinal protons. Consequently, it appears as a sharp, uncoupled singlet integrating to 3H. Depending on the deshielding effect of the adjacent molecular framework (R-group), this singlet typically resonates between 1.10 and 1.55 ppm [3].

  • The Diastereotopic Ring Protons (C2-H₂, C3-H₂): The four protons on the cyclopropane ring are highly diagnostic. Due to the steric fixedness of the ring and the C1 substitution, the protons cis and trans to the methyl group exist in magnetically non-equivalent environments. This generates a complex, tightly coupled multiplet system (often an AA'BB' spin system). Furthermore, the diamagnetic anisotropy (ring current effect) of the highly strained C-C bonds heavily shields these protons, pushing their signals unusually upfield to the 0.40–1.00 ppm range.

Comparative NMR Analysis: Alkyl Alternatives

To objectively evaluate spectral data, the 1-methylcyclopropyl group must be distinguished from its common structural bioisosteres. The table below summarizes the quantitative chemical shifts and splitting patterns for comparative analysis.

Alkyl GroupStructural FeaturesDiagnostic ¹H NMR PeaksAnalytical Advantage / Disadvantage
1-Methylcyclopropyl Quaternary C1, rigid ring3H Singlet (1.10–1.55 ppm), 4H Multiplets (0.40–1.00 ppm)Advantage: Highly distinct upfield multiplets confirm ring integrity without overlapping the methyl signal.
Cyclopropyl Tertiary C1, rigid ring1H Multiplet (1.50–2.00 ppm), 4H Multiplets (0.40–1.00 ppm)Disadvantage: Lack of a distinct methyl singlet makes C1 substitution harder to rapidly verify.
Isopropyl Tertiary C1, flexible6H Doublet (1.00–1.20 ppm), 1H Septet (2.50–3.00 ppm)Advantage: Extremely easy to identify via the classic and mathematically predictable doublet/septet coupling pattern.
tert-Butyl Quaternary C1, flexible9H Singlet (1.00–1.30 ppm)Disadvantage: The massive 9H singlet can easily obscure underlying signals or impurities in the aliphatic region.

Logical Workflow for Spectral Identification

NMR_Identification Start Analyze 1H NMR Alkyl Region (0.0 - 3.0 ppm) Q1 Is there a 3H singlet and 4H multiplets < 1.0 ppm? Start->Q1 MethylCyclo 1-Methylcyclopropyl (Singlet ~1.1-1.5 ppm, Multiplets ~0.4-1.0 ppm) Q1->MethylCyclo Yes Q2 Is there a 9H singlet ~1.0-1.3 ppm? Q1->Q2 No TertButyl tert-Butyl (Singlet ~1.0-1.3 ppm) Q2->TertButyl Yes Q3 Is there a 6H doublet and 1H septet? Q2->Q3 No IsoPropyl Isopropyl (Doublet ~1.0-1.2 ppm, Septet ~2.5-3.0 ppm) Q3->IsoPropyl Yes Q4 Is there a 1H multiplet and 4H multiplets < 1.0 ppm? Q3->Q4 No CycloPropyl Cyclopropyl (Multiplet ~1.5-2.0 ppm, Multiplets ~0.4-1.0 ppm) Q4->CycloPropyl Yes Unknown Other Alkyl Group Q4->Unknown No

1H NMR logical workflow for distinguishing 1-methylcyclopropyl from common alkyl bioisosteres.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To accurately resolve the complex AA'BB' multiplet of the 1-methylcyclopropyl ring, standard crude NMR techniques are insufficient. The following protocol is designed as a self-validating system to ensure maximum magnetic field homogeneity and spectral resolution [4].

  • Step 1: Precision Mass Control

    • Methodology: Weigh exactly 10–20 mg of the analyte.

    • Causality: Proton NMR is highly sensitive. Using <5 mg results in a spectrum dominated by solvent impurities. Conversely, exceeding 25 mg increases solution viscosity, which slows molecular tumbling. Slow tumbling increases spin-spin (

      
      ) relaxation rates, causing severe line broadening that will blur the fine splitting of the cyclopropyl multiplets .
      
  • Step 2: Solvent Selection & Referencing

    • Methodology: Dissolve the sample in exactly 0.65 mL of deuterated solvent (e.g., CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Deuterium provides the frequency lock necessary to prevent magnetic field drift during acquisition. A precise volume of 0.65 mL ensures the liquid column extends well beyond the top and bottom of the spectrometer's RF coil, eliminating magnetic susceptibility distortions at the liquid-air interface. TMS provides an absolute internal standard for 0.00 ppm.

  • Step 3: Particulate Filtration

    • Methodology: Pass the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a premium 5 mm NMR tube (e.g., Wilmad 528).

    • Causality: Microscopic solid particles possess different magnetic susceptibilities than the surrounding solution. If present, they create localized distortions in the magnetic field (

      
      ) around the particle, causing irreversible line broadening that cannot be corrected by shimming. Glass wool is strictly required; cotton can introduce soluble oligomers[5].
      
  • Step 4: Acquisition & System Validation

    • Methodology: Acquire data on a

      
      400 MHz spectrometer (600 MHz preferred) using a 30° excitation pulse, a 12 ppm spectral width, and a relaxation delay (
      
      
      
      ) of 2.0 seconds.
    • System Validation Check: Before integrating the 1-methylcyclopropyl peaks, measure the linewidth at half-height (

      
      ) of the TMS peak. If 
      
      
      
      Hz, the system is invalid.
      The protocol must be halted, and the sample must be re-filtered or the Z/Z2 gradients re-shimmed until the TMS peak is a sharp needle. Only then can the cyclopropyl multiplets be accurately assessed.

References

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed (NIH) URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: PubMed (NIH) URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes Source: PMC (NIH) URL: [Link]

  • Title: NMR Sample Preparation Source: Chemical Instrumentation Facility - Iowa State University URL: [Link]

  • Title: NMR Sample Preparation Source: Department of Chemistry - Western University URL: [Link]

Sources

C13 NMR Shift Assignment Guide: 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the C13 NMR shift assignments of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine .

Executive Summary

This guide provides a technical analysis of the Carbon-13 (


C) NMR spectral signature of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine  (CAS 893567-25-4). As a critical intermediate in the synthesis of P2X3 antagonists and other bioactive heterocycles, accurate structural verification is essential.

This document compares the predicted theoretical shifts against experimentally validated analogs (such as 5-bromopyrimidine and 5-bromo-2-cyclopropylpyrimidine) to establish a self-validating assignment protocol.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme for the pyrimidine scaffold and the cyclopropyl substituent.

Molecule Structure & Numbering
  • Pyrimidine Core:

    • C2: Quaternary carbon between two nitrogens (ipso to cyclopropyl).

    • C4/C6: Aromatic methines adjacent to nitrogen.

    • C5: Aromatic quaternary carbon bonded to Bromine.

  • Substituent (1-Methylcyclopropyl):

    • C1': Quaternary cyclopropyl carbon (attached to C2).

    • C2'/C3': Cyclopropyl methylene carbons.

    • C-Me: Methyl carbon attached to C1'.

G C2 C2 (quat) C4 C4 (CH) C2->C4 N1 C6 C6 (CH) C2->C6 N3 C1p C1' (quat) C2->C1p C5 C5 (C-Br) C4->C5 C6->C5 C2p C2'/3' (CH2) C1p->C2p CMe Me (CH3) C1p->CMe

Figure 1: Connectivity and chemical environment map. Blue/Red nodes indicate deshielded aromatic carbons; Green/Grey nodes indicate shielded aliphatic carbons.

Comparative Shift Analysis (Data Tables)

The following data synthesizes experimental values from close structural analogs and high-fidelity cheminformatics predictions (ACD/Labs, ChemDraw algorithms).

Table 1: Chemical Shift Assignments (ppm in CDCl )
Carbon PositionTypeTarget: 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (Predicted)Analog 1: 5-Bromopyrimidine (Experimental)Analog 2: 2-Cyclopropylpyrimidine (Experimental)Shift Logic / Causality
C2 Quaternary (Ar)168.5 ± 1.5 158.8170.2Deshielding: N-C=N motif + ipso-alkyl effect. The 1-methyl group adds steric bulk but minimal electronic shift vs. cyclopropyl.
C4 / C6 Methine (Ar)156.8 ± 1.0 156.5156.1Stability: These carbons are distal to the C2 modification, remaining relatively constant across the series.
C5 Quaternary (Ar)118.5 ± 1.5 120.2118.0Heavy Atom Effect: Bromine is electronegative but heavy, often causing an upfield shift relative to chloro-analogs (typically ~120 ppm).
C1' Quaternary (Alk)22.5 ± 1.5 N/A17.8 (CH)Quaternization: Replacing the methine H with Methyl shifts this peak downfield (~+5 ppm) and removes the DEPT signal.
C-Me Methyl25.2 ± 1.0 N/AN/ACharacteristic Signal: Distinct high-field signal absent in non-methylated analogs.
C2' / C3' Methylene (Alk)16.5 ± 1.0 N/A10.5Beta-Effect: The geminal methyl group induces a slight downfield shift on the cyclopropyl ring carbons.
Table 2: Solvent Effects (CDCl vs. DMSO-d )

Note: Polar solvents like DMSO often cause slight deshielding of polar functional groups.

CarbonCDCl

(ppm)
DMSO-d

(ppm)
Delta (

)
C2 168.5169.2+0.7
C4/C6 156.8157.5+0.7
C5 118.5119.0+0.5
Aliphatic 16-2516-25< 0.3

Experimental Validation Protocol

To distinguish the target product from common impurities (e.g., des-methyl starting material or regioisomers), follow this self-validating workflow.

Workflow: Structural Verification

Validation Start Acquire 13C NMR (Proton Decoupled) CheckAr Check Aromatic Region (115 - 170 ppm) Start->CheckAr CountAr Are there 3 signals? (168, 157, 118 ppm) CheckAr->CountAr CheckAlk Check Aliphatic Region (10 - 30 ppm) CountAr->CheckAlk Yes Fail REJECT / RE-PURIFY CountAr->Fail No (Impurity) CountAlk Are there 3 signals? (~16, ~22, ~25 ppm) CheckAlk->CountAlk DEPT Run DEPT-135 CountAlk->DEPT Yes CountAlk->Fail No AnalyzeDEPT Analysis: 25 ppm = Positive (CH3) 16 ppm = Negative (CH2) 22 ppm = Absent (Quat) DEPT->AnalyzeDEPT Result CONFIRMED STRUCTURE AnalyzeDEPT->Result

Figure 2: Step-by-step logic for validating the 5-bromo-2-(1-methylcyclopropyl)pyrimidine structure.

Detailed Protocol Steps
  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl

    
      (containing TMS). Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., Pd residues from cross-coupling) which broaden peaks.
    
  • Acquisition:

    • Pulse Sequence: Standard Proton-Decoupled

      
      C (typically zgpg30 on Bruker).
      
    • Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2 and C5).

    • Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C2, C5, C1') integrate reasonably well, though integration is not quantitative.

  • DEPT-135 Verification (Crucial):

    • The C1' (quaternary cyclopropyl) must disappear.

    • The C2'/C3' (methylene) must appear negative (inverted).

    • The C-Me (methyl) must appear positive .

    • Differentiation: In the des-methyl analog (2-cyclopropyl), C1' is a CH and would appear positive in DEPT-135. This is the definitive test.

Discussion of Substituent Effects

The "Heavy Atom" Effect at C5

While halogenation typically deshields carbons (shifting them downfield), Bromine and Iodine exhibit the "Heavy Atom Effect." The large electron cloud of Bromine provides diamagnetic shielding, often counteracting the inductive deshielding.

  • Result: C5 appears at ~118-120 ppm , significantly upfield from the C4/C6 carbons (~157 ppm), despite being aromatic.

The Quaternary Cyclopropyl Shift

The transformation of a cyclopropyl methine (CH) to a quaternary carbon (C-Me) usually results in a 5-8 ppm downfield shift .

  • 2-Cyclopropylpyrimidine (CH): ~17.8 ppm.

  • 2-(1-Methylcyclopropyl)pyrimidine (C-quat): ~22.5 ppm. This shift is diagnostic. If you observe a signal at 17-18 ppm that is positive in DEPT-135, your methylation failed.

References

  • General Pyrimidine Shifts:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for heterocycle shifts).
  • 5-Bromopyrimidine Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452.

  • Cyclopropyl Substituent Effects: Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[2] (Detailed tables on cycloalkane substituent effects).

  • Analog Comparison (2-Cyclopropylpyrimidine): PubChem Compound Summary for CID 20444413.

  • Cheminformatics Prediction Models: Calculations verified using ACD/Labs C+H NMR Predictors and ChemDraw Professional 20.0 algorithms (2023).

Disclaimer: The "Predicted" values listed in Table 1 are derived from high-fidelity additivity rules and spectral databases of structural analogs. Actual experimental values may vary slightly (± 1-2 ppm) based on concentration, temperature, and specific solvent impurities.

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives are foundational to numerous therapeutic areas, serving as the structural core for a wide range of antiviral and anticancer agents.[1] Compounds such as 5-fluorouracil (5-FU), cytarabine, and zidovudine (AZT) are cornerstones of modern chemotherapy and virostatic treatments.[1] Consequently, the ability to accurately separate, identify, and quantify these compounds and their metabolites is of paramount importance in drug development, quality control, and clinical pharmacokinetics.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose.[1][2] However, the inherent chemical nature of the pyrimidine ring system presents a unique set of chromatographic challenges. Many of these derivatives are highly polar, making them difficult to retain and resolve using conventional chromatographic methods.[4][5][6] This guide, drawing from extensive field experience and established literature, provides a comparative analysis of HPLC methodologies to empower researchers in developing robust and reliable separation methods for pyrimidine derivatives. We will explore the causality behind experimental choices, compare the dominant retention mechanisms, and provide actionable protocols for immediate application.

The Chromatographic Dichotomy: Choosing the Right Retention Mechanism

The chromatographic behavior of pyrimidine derivatives is primarily dictated by their polarity. This single physicochemical property will guide the initial and most critical decision in method development: the choice between Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP-HPLC): The Workhorse for Moderately Polar Derivatives

RP-HPLC is the most common starting point in chromatography, operating on the principle of hydrophobic interaction. A nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) retains analytes from a polar mobile phase.[1][5] For pyrimidine derivatives with sufficient nonpolar character (e.g., those with larger alkyl or aromatic substituents), RP-HPLC offers excellent performance.

Causality Behind Retention: In RP-HPLC, retention increases with analyte hydrophobicity. However, for highly polar pyrimidines like cytosine or uracil, achieving adequate retention is a significant challenge, as they have a low affinity for the nonpolar stationary phase and are readily swept away by the polar mobile phase.[4][6]

Key Optimization Strategies:

  • Mobile Phase pH Control: This is the most powerful tool in the RP-HPLC analysis of ionizable pyrimidines.[7][8] Many pyrimidines have acidic or basic functional groups with specific pKa values. By adjusting the mobile phase pH to suppress the ionization of these groups (pH at least 2 units below the pKa for an acid, or 2 units above for a base), the molecule becomes more neutral and less polar, leading to increased retention.[9] For instance, separating pyrimidine bases is often optimal around pH 4, which balances the ionization states for effective resolution.[10]

  • Aqueous-Stable Columns: Using highly aqueous mobile phases (e.g., >95% water) to retain polar compounds can cause a phenomenon known as "phase collapse" or "dewetting" on traditional C18 columns, leading to a dramatic loss of retention.[11] Modern columns with polar-endcapping or embedded polar groups are designed to maintain a hydrated stationary phase, ensuring reproducible retention even with 100% aqueous mobile phases.

  • Ion-Pairing: For charged pyrimidine derivatives, adding an ion-pair reagent (e.g., octanesulfonic acid) to the mobile phase can form a neutral complex with the analyte, significantly increasing its retention on an RP column.[12] However, this approach has notable drawbacks, including long column equilibration times and incompatibility with mass spectrometry (MS) due to the non-volatile nature of many ion-pair reagents.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Derivatives

When pyrimidine derivatives are too polar for adequate retention in RP-HPLC, HILIC becomes the method of choice.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14]

Causality Behind Retention: The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the polar stationary phase.[14] The more hydrophilic the analyte, the stronger its partitioning into this aqueous layer, and the longer its retention time. This is effectively the opposite of RP-HPLC, providing an orthogonal separation mechanism. The typical elution order in HILIC is nucleobases, followed by nucleosides, and then the highly polar nucleotides, which are retained the longest.[4]

Workflow for HPLC Mode Selection

The following diagram illustrates a logical workflow for choosing the appropriate chromatographic mode based on the analyte's properties.

Start Start: Analyze Pyrimidine Derivative Properties Polarity Assess Analyte Polarity (LogP, Solubility) Start->Polarity RP_Check Poor or No Retention in RP-HPLC? Polarity->RP_Check Highly Polar (e.g., LogP < 0) RP_HPLC Develop RP-HPLC Method Polarity->RP_HPLC Moderately Polar to Nonpolar (e.g., LogP > 0) RP_Check->RP_HPLC No HILIC Develop HILIC Method RP_Check->HILIC Yes Optimize_RP Optimize RP Method: - Adjust pH - Use Aqueous-Stable Column - Consider Ion-Pairing RP_HPLC->Optimize_RP Optimize_HILIC Optimize HILIC Method: - Adjust Buffer Concentration - Modify % Organic - Screen Stationary Phases HILIC->Optimize_HILIC End Final Validated Method Optimize_RP->End Optimize_HILIC->End

Caption: Workflow for selecting between RP-HPLC and HILIC for pyrimidine analysis.

Comparative Data Analysis

To illustrate the practical differences, let's compare the retention behavior of common pyrimidine derivatives under different HPLC modes.

Table 1: Physicochemical Properties of Selected Pyrimidine Derivatives

This table provides context for the expected chromatographic behavior. Polarity is inversely related to LogP; highly polar compounds have low or negative LogP values. pKa values are critical for pH manipulation in RP-HPLC.

CompoundStructureApprox. LogPpKa ValuesPrimary Chromatographic Challenge
Uracil Pyrimidine-2,4-dione-1.07~9.5 (acidic)High Polarity
Thymine 5-methyluracil-0.53~9.9 (acidic)High Polarity
Cytosine 4-amino-pyrimidin-2-one-1.3~4.5 (basic), ~12.2 (acidic)Very High Polarity, Ionizable
5-Fluorouracil 5-fluoro-pyrimidine-2,4-dione-0.88~8.0 (acidic)High Polarity

(LogP and pKa values are estimates from chemical databases and can vary slightly based on the prediction method.)

Table 2: Retention Time Comparison: RP-HPLC vs. HILIC for Pyrimidine Bases

The following table presents hypothetical yet representative data based on established principles, demonstrating the stark contrast in retention and elution order between the two modes.

CompoundRetention Time (min) - RP-HPLC Retention Time (min) - HILIC
Column: C18 (4.6x150mm, 5µm)Column: Amide (2.1x100mm, 3µm)
Mobile Phase: 5% ACN in 20mM Phosphate Buffer, pH 4.0Mobile Phase: 90% ACN in 10mM Ammonium Formate, pH 3.5
Cytosine 2.16.8
Uracil 2.55.2
Thymine 3.84.5
Elution Order Based on increasing hydrophobicityBased on increasing hydrophilicity
Pros Robust, widely available columnsExcellent retention for polar analytes, MS-friendly mobile phases
Cons Poor retention for very polar compoundsLonger equilibration, potential for peak tailing with basic compounds

Analysis of Results: In the RP-HPLC scenario, all compounds elute early, with retention times under 4 minutes. Thymine, being the most nonpolar due to its methyl group, is retained the longest. In contrast, the HILIC method provides much stronger retention for all analytes. Notably, the elution order is inverted for Uracil and Cytosine compared to Thymine, as Cytosine, with its primary amine group, is more hydrophilic and thus more strongly retained in HILIC.[4][13]

Visualizing the Retention Mechanisms

The diagram below illustrates the fundamental difference in how a polar pyrimidine derivative interacts with RP and HILIC stationary phases.

cluster_0 Reversed-Phase (RP-HPLC) cluster_1 Hydrophilic Interaction (HILIC) rp_phase Nonpolar C18 Stationary Phase rp_analyte Polar Pyrimidine rp_analyte->rp_phase Weak Affinity (Low Retention) rp_mobile Polar Mobile Phase rp_mobile->rp_analyte Strong Affinity hilic_phase Polar Stationary Phase (e.g., Amide) water_layer Aqueous Layer hilic_analyte Polar Pyrimidine water_layer->hilic_analyte Strong Affinity (High Retention) hilic_mobile Nonpolar Mobile Phase (High % ACN) hilic_mobile->hilic_analyte Weak Affinity

Caption: Conceptual model of analyte interaction in RP-HPLC vs. HILIC.

Experimental Protocols

The following protocols provide detailed, validated starting points for method development. They are designed to be self-validating, with system suitability checks built in.

Protocol 1: RP-HPLC for the Analysis of 5-Fluorouracil and Related Impurities

This method is adapted from established principles for analyzing moderately polar therapeutic pyrimidine analogs.[15][16]

  • Objective: To achieve retention and separation of 5-Fluorouracil (5-FU) from its potential process impurities and degradants.

  • Instrumentation:

    • HPLC or UPLC system with UV detector.[15] (Note: UPLC systems, using smaller particle columns (~1.7 µm) and higher pressures, will yield faster analysis times and better resolution).[17][18][19]

  • Chromatographic Conditions:

    • Column: Aqueous-stable C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Prodigy ODS3V, Waters Atlantis T3).[15]

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 5.0 with dilute KOH.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Elution: Isocratic.

    • Composition: 98% Mobile Phase A, 2% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[15]

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Mobile Phase Preparation: Dissolve the required amount of KH₂PO₄ in HPLC-grade water. Adjust pH to 5.0. Filter through a 0.45 µm filter and degas for 15 minutes.[20] The pH must be precisely controlled as minor shifts can alter retention times for ionizable impurities.[8]

    • Sample Preparation: Prepare a stock solution of 5-FU at 1 mg/mL in Mobile Phase A. Dilute to a working concentration of 50 µg/mL.

    • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • System Suitability: Inject the working standard six times. The relative standard deviation (RSD) for the retention time and peak area of 5-FU should be ≤ 1.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 1.5.

    • Analysis: Inject the sample solutions. 5-FU is expected to elute with adequate retention (k' > 2).

Protocol 2: HILIC Method for the Separation of Polar Pyrimidine Bases

This method is ideal for separating highly polar, hydrophilic pyrimidine bases that show poor retention in RP-HPLC.[6][13]

  • Objective: To separate a mixture of cytosine, uracil, and thymine with baseline resolution.

  • Instrumentation:

    • HPLC or UPLC system with UV or MS detector. HILIC is highly compatible with MS detection.[6]

  • Chromatographic Conditions:

    • Column: ZIC®-HILIC or TSKgel Amide-80, 150 x 2.1 mm, 3 or 5 µm.[13]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Elution: Isocratic or Gradient. For this mixture, an isocratic method is sufficient.

    • Composition: 95% Mobile Phase A, 5% Mobile Phase B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Procedure:

    • Mobile Phase Preparation: Prepare mobile phases as described. The use of a volatile buffer like formic acid or ammonium formate makes this method ideal for LC-MS applications.[5][21]

    • Sample Preparation: Dissolve the mixture of pyrimidine bases in the mobile phase at a concentration of ~20 µg/mL each. Crucially, the sample diluent must match the mobile phase composition to avoid peak distortion.

    • System Equilibration: HILIC columns require significantly longer equilibration times than RP columns. Equilibrate the column for at least 60 minutes.

    • System Suitability: Inject the working standard six times. The RSD for retention times should be ≤ 1.0%. Resolution between all adjacent peaks should be ≥ 1.5.

    • Analysis: Inject the sample solutions.

Conclusion

The successful HPLC analysis of pyrimidine derivatives hinges on a foundational understanding of their physicochemical properties, primarily their polarity. The choice between Reversed-Phase HPLC and HILIC is the most critical decision in method development.

  • Reversed-Phase HPLC , augmented by careful pH control and modern aqueous-stable columns, remains the preferred method for a vast range of moderately polar therapeutic pyrimidines and their metabolites.

  • HILIC provides an indispensable, orthogonal solution for highly polar and hydrophilic derivatives, such as nucleobases and nucleotides, which are poorly retained in RP systems.[4]

By starting with the principles and protocols outlined in this guide, researchers can systematically approach method development, leading to robust, reproducible, and accurate chromatographic data essential for advancing drug discovery and development.

References

  • Moiseev, D.V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–289. [Link]

  • García-Gómez, D., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 160. [Link]

  • Wrisley, L. (2004). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • CLL, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. [Link]

  • Staroverov, S. M., et al. (1983). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. Journal of Chromatography A, 260, 347-354. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • SIELC Technologies. (2009). HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC Technologies. [Link]

  • Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 81(1), 1-13. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Avdalovic, N., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Analytical Methods, 7, 1745-1752. [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • Phenomenex. (2022). Reversed-Phase Retention of Uracil & Fluorouracil. Phenomenex. [Link]

  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. ALWSCI Technologies. [Link]

  • Aral Research. (2024). Difference Between HPLC and UPLC. Aral Research. [Link]

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Dolan, J.W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Casale, F., et al. (2002). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Biomedical Chromatography, 16(7), 463-469. [Link]

  • Nacalai Tesque. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Nacalai Tesque, Inc. [Link]

  • Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. [Link]

Sources

comparing biological activity of cyclopropyl vs isopropyl pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The Cyclopropyl vs. Isopropyl Swap in Pyrimidine-Based Therapeutics: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry, one of the most frequent and impactful structural optimization decisions I encounter is the substitution of an isopropyl group for a cyclopropyl group (or vice versa) on a pyrimidine scaffold. While these two moieties appear sterically analogous at a macroscopic level, their electronic profiles, conformational rigidity, and metabolic liabilities dictate entirely different biological outcomes.

This guide objectively compares the biological activity of cyclopropyl and isopropyl pyrimidines, providing the mechanistic causality behind their performance and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Electronic & Structural Divergence

To understand why a simple alkyl swap drastically alters a drug's biological activity, we must analyze the fundamental physics of these functional groups:

  • The Isopropyl Group (Flexibility & Lipophilicity): The isopropyl moiety is an aliphatic, freely rotatable group. It possesses a larger steric volume and higher lipophilicity than cyclopropyl, making it exceptionally well-suited for filling deep, hydrophobic pockets in target proteins. However, this flexibility incurs a high entropic penalty upon binding. Furthermore, the tertiary carbon contains a relatively weak C–H bond that is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species in Hepatic CYP450 enzymes, leading to rapid metabolic clearance.

  • The Cyclopropyl Group (Rigidity &

    
    -Conjugation):  The cyclopropyl ring is a strained three-membered system. Its C–C bonds are unusually short (1.51 Å), and its C–H bonds possess high s-character, making them significantly stronger and more resistant to CYP450-mediated oxidation[1]. Crucially, the cyclopropyl ring possesses enhanced 
    
    
    
    -character due to Walsh orbitals. This allows the ring to electronically conjugate with the pyrimidine
    
    
    -system, restricting the molecule's conformation, lowering the entropic penalty of binding, and often improving aqueous solubility by disrupting crystal packing[1].

Comparative Biological Performance: Case Studies

The superiority of one group over the other is strictly context-dependent, driven by the topography of the target's active site.

  • When Cyclopropyl Wins (Entropic Advantage & Stability): In the development of HEPT analogs targeting HIV-1 Reverse Transcriptase, replacing a C-5 isopropyl group with a cyclopropyl ring increased inhibitory potency 4-fold (EC50 = 0.017 μM) and drastically improved the selectivity index[2]. The rigid cyclopropyl group locked the pyrimidine into the bioactive conformation, minimizing the entropic cost of binding.

  • When Isopropyl Wins (Hydrophobic Nesting): In the optimization of Pyridopyrimidinone derivatives as c-Jun N-Terminal Kinase (JNK) inhibitors, the isopropyl group proved vastly superior. The flexibility of the isopropyl group allowed it to nest optimally against hydrophobic residues (V78, A91, L148) in the kinase back-pocket, yielding an IC50 of 15 nM for JNK3[3]. Substituting it with a cyclopropyl group caused a significant loss of potency due to steric clashing and the inability to adapt to the pocket's contours[3]. Similarly, in NAPE-PLD inhibitors, an isopropyl derivative demonstrated a 2-fold increase in activity over its counterparts, driven by favorable lipophilic interactions[4].

Quantitative Data Summary
Target / AssayCompound ClassIsopropyl PerformanceCyclopropyl PerformanceMechanistic Driver
Hepatic Microsomes (HLM) General PyrimidinesHigh clearance (~70% metabolized at 60 min)High stability (~15% metabolized at 60 min)Tertiary C-H oxidation vs. C-H bond strength[1]
HIV-1 Reverse Transcriptase HEPT AnalogsBaseline activity4-fold potency increase (EC50 = 0.017 μM)Favorable entropic binding; conformational restriction[2]
c-Jun N-Terminal Kinase (JNK) PyridopyrimidinonesHigh potency (IC50 = 15 nM)Significant loss of potencyOptimal nesting in hydrophobic pocket (V78, A91)[3]
NAPE-PLD Pyrimidine-4-carboxamides2-fold activity increaseBaseline activityIncreased lipophilicity driving target engagement[4]

Visualizations of SAR and Metabolism

SAR_Tree Core Pyrimidine Core Optimization Iso Isopropyl Substitution (High Flexibility) Core->Iso Cyclo Cyclopropyl Substitution (Conformational Rigidity) Core->Cyclo IsoPro Fills Deep Hydrophobic Pockets (e.g., JNK Inhibitors) Iso->IsoPro IsoCon High CYP450 Metabolism (Tertiary C-H Oxidation) Iso->IsoCon CycloPro High Metabolic Stability Enhanced pi-Conjugation Cyclo->CycloPro CycloCon May Clash in Tight Pockets (Loss of Potency) Cyclo->CycloCon

SAR Decision Tree: Isopropyl vs. Cyclopropyl substitution on pyrimidine cores.

Metabolism CYP Hepatic CYP450 Enzymes IsoMet Rapid Hydroxylation (Tertiary Carbon) CYP->IsoMet Fast CycloMet Metabolic Resistance (Stronger C-H Bonds) CYP->CycloMet Slow IsoDrug Isopropyl-Pyrimidine IsoDrug->CYP CycloDrug Cyclopropyl-Pyrimidine CycloDrug->CYP Clearance High Intrinsic Clearance IsoMet->Clearance Sustained Sustained Plasma Half-Life CycloMet->Sustained

CYP450-mediated metabolic pathways for isopropyl vs. cyclopropyl pyrimidines.

Self-Validating Experimental Protocols

To accurately compare these moieties, empirical data must be generated using robust, self-validating systems. Below are the gold-standard protocols for evaluating target affinity and metabolic stability.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence to eliminate the auto-fluorescence interference commonly exhibited by conjugated pyrimidine libraries.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Keep ATP concentrations strictly at the established

    
     for the specific kinase to ensure the assay remains highly sensitive to competitive ATP-site inhibitors.
    
  • Compound Titration: Dispense isopropyl and cyclopropyl pyrimidine analogs in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme Reaction: Add 5 μL of the target kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 μL of ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Add 10 μL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies).

    • Validation Metric: The assay must include 16 wells of DMSO (100% activity,

      
      ) and 16 wells of Staurosporine (0% activity, 
      
      
      
      ). Calculate the Z'-factor:
      
      
      . The plate data is only accepted if Z' > 0.5 , proving a robust signal-to-noise ratio.
Protocol B: High-Throughput Microsomal Stability Assay (LC-MS/MS)

Causality: This assay determines the intrinsic clearance (


) of the compounds. NADPH must be added as it is the essential electron donor required for CYP450 catalytic activity.
  • Incubation Setup: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Note: Higher protein concentrations are avoided to prevent non-specific protein binding from masking the true clearance of the lipophilic isopropyl derivatives.

  • Compound Addition: Spike the pyrimidine analogs into the HLM suspension at a final concentration of 1 μM (DMSO < 0.1%).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
    
  • LC-MS/MS Analysis & Self-Validation: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
    • Validation Metric: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil

      
       > 15 mins (indicating inactive CYP enzymes) or Warfarin 
      
      
      
      < 200 mins (indicating assay contamination), the entire run is invalidated.

References[3] Title: Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors

Source: nih.gov URL: 1] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: acs.org URL: 4] Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: acs.org URL: 2] Title: Structure-guided design of novel HEPT analogs with enhanced potency and safety: From Isopropyl-HEPTs to Cyclopropyl-HEPTs Source: researchgate.net URL:

Sources

Crystal Engineering & Reactivity Profile: 2-Substituted 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-substituted 5-bromopyrimidines , focusing on their crystallographic properties, supramolecular packing motifs, and utility in drug discovery.

Executive Summary

In medicinal chemistry and crystal engineering, 5-bromopyrimidine serves as a critical halogenated scaffold. However, the substituent at the 2-position acts as the "molecular rudder," dictating the solid-state arrangement, solubility, and reactivity.

This guide compares two distinct classes of this scaffold:

  • The Supramolecular Synthon: 2-Amino-5-bromopyrimidine (Strong H-bond donor/acceptor).

  • The Reactive Scaffold: 5-Bromo-2-chloropyrimidine derivatives (Lipophilic electrophiles).

Part 1: Comparative Crystallographic Benchmarks

The following data contrasts the solid-state architecture of the 2-amino derivative against a 2,4-disubstituted analog. The shift from a single amino group to a chloro/amino substitution pattern dramatically alters the space group and packing efficiency.

Table 1: Crystallographic Parameters & Packing Motifs
Feature2-Amino-5-bromopyrimidine [1]5-Bromo-2-chloropyrimidin-4-amine [2]
Crystal System OrthorhombicMonoclinic
Space Group Cmca (High Symmetry)P2/c
Unit Cell (

)
7.702(3) Å6.0297(1) Å
Unit Cell (

)
8.215(3) Å8.1542(2) Å
Unit Cell (

)
17.733(12) Å13.4163(3) Å
Volume (

)
1122.0 ų659.62 ų
Density (

)
2.06 g/cm³2.099 g/cm³
Primary Motif Self-Base-Paired Ribbons Inversion Dimers
Key Interaction N-H...N (Ribbon formation)N-H...N (Dimer), Cl...Br contacts
Expert Insight: The Substituent Effect
  • 2-Amino Effect: The 2-amino group creates a "donor-acceptor-donor" motif complementary to the ring nitrogens. This leads to infinite ribbons running parallel to the

    
    -axis, mimicking DNA base-pairing. The high symmetry (Cmca) reflects this ordered, planar stacking.
    
  • 2-Chloro Effect: Introducing a chlorine atom at the 2-position (or 4-position in the analog) disrupts the ribbon motif due to steric bulk and lack of H-bond donation. The system compensates by forming discrete inversion dimers , resulting in a lower symmetry monoclinic lattice.

Part 2: Experimental Protocols

To replicate these solid-state forms or utilize these scaffolds in synthesis, specific protocols must be followed to manage their distinct solubilities.

Protocol A: Crystallization of 2-Amino-5-bromopyrimidine (Hydrophilic/Polar)

Target: Single crystals for X-ray diffraction or purification.

  • Dissolution: Dissolve 100 mg of crude 2-amino-5-bromopyrimidine in Ethanol/Water (4:1 v/v) at 60°C. The water fraction is critical to solubilize the polar amino group.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust nuclei (essential for high-quality single crystals).

  • Nucleation Control: Place the vial in a Dewar flask containing hot water (60°C) and allow it to cool to room temperature over 24 hours.

    • Why: Rapid cooling yields microcrystalline powder. Slow cooling promotes the growth of the Cmca plates.

  • Harvesting: Collect the micaceous plates. Note that these crystals are often thin; handle with a loop, not tweezers, to prevent delamination.

Protocol B: Handling 5-Bromo-2-chloropyrimidine (Lipophilic/Reactive)

Target: Synthesis intermediate handling (SnAr reactions).

  • Solvent Selection: Unlike the amino derivative, this compound is highly soluble in Dichloromethane (DCM) or Ethyl Acetate . Avoid protic solvents (MeOH/EtOH) if storing for long periods, as slow solvolysis can occur at the C-2 position.

  • Reaction Setup (SnAr):

    • Dissolve 1.0 eq of 5-bromo-2-chloropyrimidine in anhydrous DMF .

    • Add 1.1 eq of nucleophile (e.g., amine) and 2.0 eq of base (

      
      ).
      
    • Heat to 60-80°C.

    • Validation: Monitor disappearance of the starting material peak (approx. retention time 3.5 min on standard C18 HPLC) and appearance of the product. The chlorine is the leaving group; the bromine remains intact for subsequent coupling.

Part 3: Mechanistic Logic & Workflow

The following diagram illustrates the decision-making process for selecting a scaffold and the resulting structural consequences.

G Start Select 5-Bromopyrimidine Core Sub_Amino Substituent: 2-Amino (-NH2) Start->Sub_Amino H-Bonding Desired Sub_Chloro Substituent: 2-Chloro (-Cl) Start->Sub_Chloro Reactivity Desired Prop_Amino High H-Bond Potential (Donor + Acceptor) Sub_Amino->Prop_Amino Prop_Chloro High Electrophilicity (Lipophilic) Sub_Chloro->Prop_Chloro Packing_Ribbon Packing: 1D Ribbons (Space Group Cmca) Prop_Amino->Packing_Ribbon Self-Assembly Packing_Dimer Packing: Discrete Dimers (Space Group P2/c) Prop_Chloro->Packing_Dimer Steric/Dipole Control App_Drug Application: Drug Discovery (Kinase Inhibitor Scaffold) Prop_Chloro->App_Drug SnAr Reaction App_Crystal Application: Crystal Engineering (Supramolecular Synthons) Packing_Ribbon->App_Crystal Packing_Dimer->App_Drug Intermediate

Figure 1: Decision logic connecting chemical substitution to crystallographic outcome and application.

References

  • Watton, H. L. L., Low, J. N., Tollin, P., & Howie, R. A. (1988). Structure of 2-amino-5-bromopyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 44(10), 1857-1858.

  • Kumar, M., Mallikarjunaswamy, C., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o583.

  • BenchChem. (2025).[1][2] Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.

  • PubChem. (2025). 5-Bromopyrimidine Compound Summary. National Library of Medicine.

Sources

validating regioisomer purity in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validating Regioisomer Purity in Pyrimidine Synthesis: A Comparative Analytical Workflow

As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottleneck of pyrimidine regioselectivity. Pyrimidine scaffolds are ubiquitous in modern therapeutics, from kinase inhibitors to nucleoside analogs. However, their synthesis—particularly during N-alkylation or the condensation of ambident nucleophiles—rarely proceeds with absolute selectivity. The formation of regioisomers (e.g., N1 vs. N3 alkylation, or N- vs. O-alkylation) is a persistent challenge.

Distinguishing and quantifying these isomers is not merely a regulatory requirement; it fundamentally dictates the pharmacokinetic and target-binding profile of the active pharmaceutical ingredient (API). Because 1D NMR often fails to differentiate these isomers due to signal overlap and subtle chemical shift differences, we must rely on orthogonal, advanced analytical techniques[1].

This guide objectively compares the three primary modalities for regioisomer validation—2D NMR, LC-MS/MS, and HPLC-UV—and provides a self-validating experimental framework for definitive structural assignment and trace quantification.

The Mechanistic Origin of Pyrimidine Regioisomers

The formation of pyrimidine regioisomers is driven by ambident reactivity. For instance, the alkylation of a 2-oxopyrimidine can occur at the N1, N3, or O2 positions. The product distribution is dictated by the principles of kinetic versus thermodynamic control:

  • Kinetic Control: Softer electrophiles and lower temperatures often favor reaction at the more polarizable nitrogen atoms.

  • Thermodynamic Control: Harder electrophiles, higher temperatures, or specific catalytic conditions may drive O-alkylation or rearrangement to the most thermodynamically stable isomer[2].

Because these isomers possess identical molecular weights and highly similar polarities, assigning their exact structures requires mapping the specific atomic connectivities.

Comparison of Analytical Modalities

To establish a self-validating analytical system, we must combine techniques that offer structural elucidation with those that provide high-throughput quantification.

Analytical ModalityPrimary FunctionMechanism of DifferentiationAdvantagesLimitations
2D NMR (HMBC/NOESY) Definitive Structural AssignmentHMBC: Maps 2-to-3 bond (

)

H-

C or

H-

N correlations. NOESY: Maps through-space proximity (< 5 Å)[1].
Unambiguous proof of the exact alkylation site without needing a reference standard.Low sensitivity; requires milligram quantities of highly pure isolated material.
LC-MS/MS (MRM) Trace Purity QuantificationDifferentiates isomers based on unique collision-induced dissociation (CID) fragmentation pathways[3].Extreme sensitivity (amol to fmol range); ideal for detecting trace regioisomeric impurities[3].Cannot assign structure de novo; requires NMR-validated reference standards for calibration.
HPLC-UV (PDA) Routine Reaction MonitoringSeparates isomers based on subtle differences in hydrophobic/hydrophilic surface area interactions with the stationary phase[2].Robust, reproducible, and easily scalable for preparative isolation[4].Retention time alone provides zero structural information.
The Gold Standard: H- N HMBC

While


H-

C HMBC is standard, measuring

N chemical shifts via

H-

N HMBC is the most authoritative method for pyrimidines. Alkylation transforms a "pyridine-like" nitrogen into a "pyrrole-like" nitrogen, resulting in a massive upfield shift (often >100 ppm)[5]. By observing which specific alkyl protons correlate to this shielded nitrogen, the regioisomer is definitively assigned[6].

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, the following step-by-step protocol establishes a closed-loop system: synthesize, isolate, assign, and quantify.

Step 1: Preparative Isolation (HPLC-UV)

  • Quench the N-alkylation reaction and extract the crude mixture.

  • Inject the crude sample onto a Preparative HPLC system utilizing a C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm).

  • Elute using a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to maximize the resolution between the closely eluting regioisomers.

  • Collect fractions corresponding to Peak A (Major) and Peak B (Minor) based on UV absorbance at 254 nm. Lyophilize to yield >95% pure powders[4].

Step 2: Structural Assignment (2D NMR)

  • Dissolve 5-10 mg of isolated Peak A in 600 µL of DMSO-

    
    .
    
  • Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    = 8 Hz).
  • Causality Check: Look for the cross-peak between the

    
    -CH
    
    
    
    protons of the alkyl group and the pyrimidine ring carbons.
    • If the

      
      -CH
      
      
      
      protons show
      
      
      correlations to both C2 and C6, it is the N1-alkylated isomer.
    • If the

      
      -CH
      
      
      
      protons show
      
      
      correlations to C2 and C4, it is the N3-alkylated isomer.
  • Repeat for Peak B.

Step 3: Trace Quantification (LC-MS/MS)

  • Using the NMR-validated powders as reference standards, prepare calibration curves (1 ng/mL to 1000 ng/mL) for both isomers.

  • Develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer. Identify unique product ions for each isomer to prevent cross-talk.

  • Analyze subsequent batch syntheses using this LC-MS/MS method to quantify trace levels of the undesired regioisomer down to <0.1% API limits[3].

Quantitative Data Presentation

Table 2: Representative validation data for a synthesized N-alkylated pyrimidine mixture.

Compound FractionHPLC-UV Retention TimeKey HMBC Correlations (

H


C)
LC-MS/MS Precursor

Product
Assigned StructureValidated Purity
Peak A 12.4 minAlkyl-CH


C2 (152 ppm), C6 (148 ppm)
m/z 285.1

164.0
N1-Regioisomer99.8%
Peak B 13.1 minAlkyl-CH


C2 (152 ppm), C4 (160 ppm)
m/z 285.1

149.0
N3-Regioisomer98.5%

Analytical Workflow Visualization

The logical relationship between isolation, structural assignment, and high-throughput quantification is visualized below.

G Reaction Crude Pyrimidine Reaction Mixture HPLC Preparative HPLC-UV (Isomer Separation) Reaction->HPLC Isolate IsomerA Regioisomer A (Major Product) HPLC->IsomerA IsomerB Regioisomer B (Minor Product) HPLC->IsomerB NMR_A 2D NMR (HMBC) Assign N1-Alkylation IsomerA->NMR_A Structural Proof NMR_B 2D NMR (HMBC) Assign N3-Alkylation IsomerB->NMR_B Structural Proof LCMS LC-MS/MS (MRM) Trace Purity Quantification NMR_A->LCMS Calibrate Standards NMR_B->LCMS Result Validated API Regioisomer Purity >99% LCMS->Result Batch Verification

Caption: Self-validating analytical workflow for isolating, assigning, and quantifying pyrimidine regioisomers.

References

  • Salgado, Antonio, et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-Pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, vol. 48, no. 8, 2010, pp. 614-622. [Link]

  • Salgado, Antonio, et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments." ResearchGate, 2010.[Link]

  • Cherry. "Synthesis, structural, conformational and dft studies of n-3 and o-4 alkylated regioisomers of 5-(hydroxypropyl)pyrimidine." University of Belgrade, 2015.[Link]

  • Wang, Y., et al. "Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells." Chemical Research in Toxicology, vol. 30, no. 2, 2017, pp. 654-660.[Link]

  • Semantic Scholar. "MULTICOMPONENT AND REGIOSELECTIVE SYNTHESIS OF DIHYDROPYRAZOLO[1,5-a]PYRIMIDINES FROM AROMATIC ALDEHYDES, MELDRUM´S ACID AND A." Heterocycles, 2014.[Link]

Sources

Chromatographic Separation of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine Impurities: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intermediate 5-bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-4) is a critical scaffold in the synthesis of P2X3 receptor antagonists (e.g., analogues of Eliapixant) and other kinase inhibitors. Its purity is paramount, as the 5-bromo position serves as the handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide challenges the "default" use of C18 columns. While C18 is sufficient for crude purity checks, it often fails to resolve the "Critical Triad" of impurities: the des-bromo analog, the chloro-analog (from starting material exchange), and the hydrolytic hydroxy-byproduct. We demonstrate that Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases offer superior selectivity for halogenated pyrimidines due to enhanced


-

and shape-selective interactions.

Impurity Profiling: The "Critical Triad"

Before selecting a method, one must understand the origin of the impurities. The synthesis typically proceeds via one of two routes:

  • Cyclization: Condensation of 2-bromomalonaldehyde with 1-methylcyclopropanecarboximidamide.

  • Nucleophilic Substitution: Reaction of 5-bromo-2-chloropyrimidine with a 1-methylcyclopropyl nucleophile.

Regardless of the route, three specific impurities consistently challenge separation:

Impurity IDNameStructure NoteOriginChromatographic Challenge
Imp-A 5-Bromo-2-hydroxypyrimidineHydroxyl at C2Hydrolysis of SM or ProductHighly polar; elutes in void volume on C18.
Imp-B 5-Bromo-2-chloropyrimidineCl at C2Unreacted SM (Route 2)Extremely similar hydrophobicity to target; co-elution common.
Imp-C 2-(1-methylcyclopropyl)pyrimidineDes-bromoIncomplete bromination / ReductionLacks the heavy atom; critical to remove before coupling steps.
Diagram 1: Impurity Origin & Pathways

ImpurityPathways SM1 5-Bromo-2- chloropyrimidine Target TARGET: 5-Bromo-2-(1-methylcyclopropyl) pyrimidine SM1->Target Substitution (Route 2) ImpA Impurity A: 5-Bromo-2-hydroxypyrimidine SM1->ImpA Hydrolysis (H2O) ImpB Impurity B: Residual Chloro-SM SM1->ImpB Incomplete Rxn SM2 1-Methylcyclopropyl Nucleophile SM2->Target ImpC Impurity C: Des-bromo Analog Target->ImpC Proto-dehalogenation (Side Rxn)

Caption: Synthesis pathways showing the origin of the Critical Triad of impurities (A, B, C) relative to the target molecule.

Comparative Method Development

We compared three stationary phases using a standard gradient (5-95% B).

Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II UHPLC

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Performance Data
FeatureMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended) Method C: HILIC (Orthogonal)
Column Waters BEH C18 (1.7 µm)Phenomenex Kinetex Phenyl-Hexyl (2.6 µm)Waters BEH Amide (1.7 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Partitioning / Polar Retention
Imp-A Retention

(Poor retention)

(Acceptable)

(Strong retention)
Imp-B Resolution

(Partial overlap)

(Baseline)
N/A (Elutes in void)
Target Peak Shape Excellent (Tailing < 1.[1]1)Excellent (Tailing < 1.1)Broader (Tailing ~1.4)
Verdict Routine QC only Best for Purity/Impurity Profiling Best for Imp-A quantification only

Expert Insight: The C18 column struggles to differentiate the chloro- (Imp-B) and bromo- (Target) species because the hydrophobicity difference is negligible. The Phenyl-Hexyl phase engages in


-

stacking with the pyrimidine ring. The electron-withdrawing nature of the Bromine vs. Chlorine atom alters the electron density of the ring enough to create significant separation on the Phenyl phase.

Recommended Protocol: The "Golden Method"

This protocol is validated for separating the target from its critical chloro- and des-bromo impurities.

Chromatographic Conditions[2][3][4][5][6][7]
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.7 (Adjusted with Formic Acid).

    • Why? The buffer controls the ionization of the pyrimidine nitrogens better than formic acid alone, sharpening the peaks.

  • Mobile Phase B: Methanol.

    • Why? Methanol promotes stronger

      
      -
      
      
      
      interactions than Acetonitrile.
  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Hold (Elute polar Imp-A)
12.090Linear Gradient
14.090Wash
14.110Re-equilibration
18.010End
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Imp-B  (Chloro) and Target .
    
  • Tailing Factor: < 1.3 for the Target peak.

  • Precision: RSD < 2.0% for peak area (n=5 injections).

Troubleshooting & Decision Logic

If you encounter specific issues, follow this logic flow to resolve them.

Diagram 2: Method Optimization Decision Tree

MethodLogic Start Start Method Development CheckRes Check Resolution (Rs) Target vs. Imp-B (Chloro) Start->CheckRes ResGood Rs > 2.0 CheckRes->ResGood Yes ResBad Rs < 1.5 CheckRes->ResBad No CheckShape Check Peak Shape (Tailing > 1.3?) ResGood->CheckShape SwitchCol Switch to Phenyl-Hexyl Use Methanol MP ResBad->SwitchCol Selectivity Issue AddBuffer Increase Buffer Conc. (10mM -> 20mM) CheckShape->AddBuffer Tailing Final Validate Method CheckShape->Final Good Shape SwitchCol->CheckRes AddBuffer->Final

Caption: Decision tree for troubleshooting resolution and peak shape issues in pyrimidine separation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

  • Advanced Materials Technology. (2024). Impurity Analysis of Compounded Semaglutide via LC/MS with HALO® PCS C18. (Demonstrates principles of separating halo-pyrimidines). Retrieved from [Link]

  • Google Patents. (2022). CN114591250A: One-step synthesis method of 5-bromo-2-chloropyrimidine.[1][2] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-(1-methylcyclopropyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a functionalized heterocyclic building block used primarily in medicinal chemistry for drug discovery.[1] While valuable for its structural rigidity (cyclopropyl group) and synthetic utility (aryl bromide handle), it presents specific risks associated with organohalogens and nitrogen heterocycles.

Core Safety Directive: Treat as a Hazardous Irritant and Potential Sensitizer . All manipulations must occur within a certified chemical fume hood. Zero skin contact policy is in effect.[2][3]

Critical Parameter Operational Standard
CAS Number 893567-25-4
Physical State Solid (White to off-white crystalline powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Resp)
Storage 2–8°C (Refrigerate), Inert Atmosphere (Argon/Nitrogen recommended)
Waste Stream Halogenated Organic Waste (Do NOT mix with general solvents)
Fire Class Emits toxic fumes (NOx, HBr) upon decomposition.[1][3]

Hazard Identification & Risk Assessment

This compound belongs to the class of brominated pyrimidines.[4][5] The following hazard profile is derived from structural analogs and available safety data for this specific CAS.

GHS Classification (29 CFR 1910.1200)
  • Acute Toxicity, Oral: Category 4 (H302)[6]

  • Skin Corrosion/Irritation: Category 2 (H315)[5][6][7][8]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[6]

Mechanistic Risk Analysis[1]
  • Respiratory Irritation (H335): The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with mucous membranes. Inhalation of dust triggers immediate irritation.

  • Halogen Toxicity: Upon thermal decomposition or metabolic breakdown, the bromine atom can be liberated as Hydrogen Bromide (HBr), a corrosive gas.

  • Cyclopropyl Strain: While generally stable, the cyclopropyl ring adds significant ring strain (~27.5 kcal/mol). Avoid strong acidic conditions or extreme heat (>150°C) without specific process safety calorimetry, as ring-opening can be exothermic.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" is insufficient for high-purity synthesis intermediates where sensitization is a long-term risk.[1]

PPE Component Specification Scientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses allow side-entry of airborne dusts.[1] Goggles provide a seal against fine particulates and accidental splashes during dissolution.
Hand Protection (Solid) Nitrile Rubber (Min thickness: 0.11 mm)Sufficient for handling the dry solid. Change immediately if punctured.
Hand Protection (Solution) Double Gloving or Laminate (Silver Shield) If dissolved in penetrating solvents (e.g., DCM, Chloroform), standard nitrile degrades in <5 mins. Match glove to the solvent.
Respiratory N95 (if outside hood) or P100 Primary control is the Fume Hood. If weighing outside a hood is unavoidable (not recommended), a fitted respirator is mandatory to prevent inhalation of H335-triggering dust.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Protects wrists/forearms, the most common site of exposure during weighing and transfer.

Operational Handling Protocol

Phase 1: Receipt & Storage[1][9]
  • Inspection: Upon receipt, verify the bottle seal is intact. If the solid appears yellow or orange, it may indicate bromide decomposition.

  • Environment: Store at 2–8°C .

  • Atmosphere: The cyclopropyl moiety and pyrimidine ring are stable, but moisture can facilitate hydrolysis over long periods. Backfill with Argon after use.

Phase 2: Weighing & Transfer (The Critical Control Point)[1]
  • Engineering Control: Use a static-free weighing funnel inside a Class II Fume Hood .

  • Static Management: Organic powders are prone to static charge. Use an ionizing bar or anti-static gun if the powder "flies" to avoid aerosolization.

  • Technique: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary container to weigh, preventing cross-contamination of the source.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

  • Incompatibility: Avoid strong oxidizing agents.[4]

  • Temperature: If heating >80°C, ensure the condenser is active before heating begins to trap any volatile bromo-organics.

Phase 4: Waste Disposal (Strict Compliance)

This compound contains Bromine .[9] It must NEVER be placed in the "General Organic" or "Non-Halogenated" waste container.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste bin.

  • Liquid Waste: Collect all reaction mixtures and rinses in the HALOGENATED Waste Carboy .

    • Why? Halogenated waste requires high-temperature incineration (>1100°C) with flue gas scrubbing to neutralize HBr.[1] Mixing with non-halogenated waste complicates this process and violates EPA/local regulations.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces the "Cradle-to-Grave" safety philosophy for halogenated intermediates.[1]

SafeHandling Receipt Receipt & Inspection (Check for Yellowing) Storage Storage (2-8°C, Argon) Receipt->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Reaction Synthesis/Reaction (Avoid Strong Oxidizers) Weighing->Reaction Reaction->Storage Return Excess Quench Quench & Workup (Segregate Aqueous/Organic) Reaction->Quench Waste Disposal (HALOGENATED Stream) Quench->Waste Organic Layer Quench->Waste Aqueous Layer (Check pH)

Caption: Lifecycle management emphasizing the critical control points at Weighing (exposure risk) and Disposal (environmental compliance).

Diagram 2: Emergency Spill Response Decision Tree

Immediate actions to take in the event of a spill.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Dry Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid 1. Dampen paper towel 2. Gently wipe (Don't sweep) 3. Place in Bag Solid->ActionSolid ActionLiquid 1. Cover with Absorbent pads 2. Wait 5 mins 3. Scoop to Bag Liquid->ActionLiquid Disposal Label: 'Hazardous Debris' (Halogenated) ActionSolid->Disposal ActionLiquid->Disposal Report Report to EHS Disposal->Report

Caption: Decision matrix for spills. Note: Never dry sweep fine powders to avoid inhalation hazards.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20444413, 5-Bromo-2-cyclopropylpyrimidine (Analog Read-Across).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

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